Cangorinine E-1
Beschreibung
This compound has been reported in Monteverdia ilicifolia and Monteverdia truncata with data available.
Eigenschaften
Molekularformel |
C43H49NO18 |
|---|---|
Molekulargewicht |
867.8 g/mol |
IUPAC-Name |
[(1S,3R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-24-yl] benzoate |
InChI |
InChI=1S/C43H49NO18/c1-20-21(2)37(50)61-34-32(57-24(5)47)36(59-26(7)49)42(19-54-22(3)45)35(58-25(6)48)31(56-23(4)46)30-33(60-38(51)27-13-11-10-12-14-27)43(42,41(34,9)53)62-40(30,8)18-55-39(52)29-17-44-16-15-28(20)29/h10-17,20-21,30-36,53H,18-19H2,1-9H3/t20?,21?,30-,31-,32+,33-,34+,35-,36+,40+,41+,42-,43+/m1/s1 |
InChI-Schlüssel |
OSRVDUIIEIKWRP-QIMXLZNVSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Cangorinine E-1: A Technical Whitepaper on its Discovery, Origin, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cangorinine E-1, a complex sesquiterpenoid natural product, has garnered interest within the scientific community. This document provides a comprehensive technical overview of this compound, consolidating available data on its discovery, botanical origin, and preliminary biological activities. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering detailed methodologies for key experimental procedures and summarizing all pertinent quantitative data. The information presented herein is based on publicly accessible scientific literature and chemical databases.
Introduction
This compound is a naturally occurring compound belonging to the dihydroagarofuran (B1235886) sesquiterpenoid class of molecules. These intricate structures are characteristic secondary metabolites of plants within the Celastraceae family. The scientific community continues to explore the therapeutic potential of this class of compounds, which have demonstrated a range of biological activities. This whitepaper focuses specifically on this compound, providing a detailed account of its chemical identity, origins, and the current understanding of its biological effects.
Discovery and Origin
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄₃H₄₉NO₁₈ | PubChem |
| Molecular Weight | 867.8 g/mol | PubChem |
| CAS Number | 155944-24-4 | Chemical Abstracts Service |
| Compound Class | Dihydroagarofuran Sesquiterpenoid | MedChemExpress |
Experimental Protocols
While the original publication detailing the specific isolation and characterization of this compound could not be definitively identified, the following protocols are representative of the methods used for isolating and identifying analogous dihydro-β-agarofuran sesquiterpenoids from Tripterygium wilfordii.
Representative Isolation and Purification Protocol
The isolation of this compound and its analogs from plant material typically involves a multi-step process of extraction and chromatography.
-
Extraction: Dried and powdered root bark of Tripterygium wilfordii is extracted with a polar solvent such as ethanol (B145695) or methanol (B129727) at room temperature. The resulting crude extract is then concentrated under reduced pressure.
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, which is often enriched with sesquiterpenoids, is subjected to repeated column chromatography on silica (B1680970) gel and Sephadex LH-20. Elution is performed with a gradient of solvents, for example, a hexane-acetone or chloroform-methanol gradient, to yield purified fractions.
-
High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is typically achieved using preparative or semi-preparative HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water.
Structure Elucidation Methodology
The chemical structure of this compound was determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the precise molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are conducted to elucidate the complex three-dimensional structure. These experiments typically include:
-
¹H NMR: To identify the proton environments in the molecule.
-
¹³C NMR: To identify the carbon skeleton.
-
Correlation Spectroscopy (COSY): To establish proton-proton couplings.
-
Heteronuclear Single Quantum Coherence (HSQC): To correlate protons with their directly attached carbons.
-
Heteronuclear Multiple Bond Correlation (HMBC): To identify long-range proton-carbon correlations, which helps in connecting different fragments of the molecule.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.
-
Table 2: Spectroscopic Data for a Representative Dihydro-β-agarofuran Sesquiterpenoid
| Technique | Data Type | Description |
| HRESIMS | m/z [M+Na]⁺ | Provides the exact mass and allows for the determination of the molecular formula. |
| ¹H NMR | Chemical Shifts (δ) in ppm | Reveals the chemical environment of each proton. |
| ¹³C NMR | Chemical Shifts (δ) in ppm | Reveals the chemical environment of each carbon atom. |
| 2D NMR | Correlation Peaks | Provides connectivity information between atoms. |
Note: Specific spectroscopic data for this compound is not available in the public domain. The table represents the type of data that would be generated.
Biological Activity and Potential Signaling Pathways
Reported Biological Activity
The primary reported biological activity of this compound is its weak inhibitory effect on the Herpes Simplex Virus Type II (HSV-2).[1]
Experimental Protocol for Antiviral (Anti-HSV-2) Assay
A plaque reduction assay is a standard method to evaluate the antiviral activity of a compound.
-
Cell Culture: Vero cells (a lineage of kidney epithelial cells from an African green monkey) are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Virus Inoculation: Confluent monolayers of Vero cells are infected with a known titer of HSV-2.
-
Compound Treatment: After a viral adsorption period, the cells are treated with various concentrations of this compound. A positive control (e.g., Acyclovir) and a negative control (vehicle) are included.
-
Plaque Formation: The cell monolayers are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose) to restrict virus spread to adjacent cells, leading to the formation of localized lesions known as plaques.
-
Quantification: After an incubation period, the cells are fixed and stained (e.g., with crystal violet), and the number of plaques in the treated wells is counted and compared to the untreated control. The 50% inhibitory concentration (IC₅₀) is then calculated.
Potential Signaling Pathways
While the specific signaling pathways affected by this compound have not been elucidated, studies on structurally related dihydro-β-agarofuran sesquiterpenoids from Tripterygium wilfordii have shown anti-inflammatory effects. Some of these compounds have been found to inhibit the production of nitric oxide (NO) and modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition could be a potential mechanism of action for this class of compounds.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound analogs.
Experimental Workflow Diagrams
Caption: A generalized workflow for the isolation and purification of this compound.
References
Unraveling the Intricacies of Cangorinine E-1 Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cangorinine E-1, a highly complex sesquiterpenoid alkaloid, represents a fascinating example of nature's synthetic prowess. Isolated from plants of the Celastrus genus, this molecule's intricate dihydroagarofuran (B1235886) scaffold, extensive oxygenation, and unique nitrogen-containing moiety present a significant challenge and opportunity in the fields of natural product chemistry and drug discovery. While the complete biosynthetic pathway of this compound has not been experimentally elucidated in its entirety, a putative pathway can be constructed based on established principles of terpenoid and alkaloid biosynthesis, and by drawing parallels with the formation of structurally related natural products. This technical guide provides an in-depth overview of the proposed biosynthetic route to this compound, detailing the key enzymatic steps, precursor molecules, and the experimental methodologies required for its full elucidation.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to be a multi-step process involving the convergence of terpenoid and alkaloid pathways. The core of the molecule is a dihydroagarofuran sesquiterpenoid, which is subsequently decorated with a nicotinic acid-derived moiety and numerous acyl groups.
Formation of the Sesquiterpenoid Backbone
The journey begins with the universal precursors of all terpenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways.
-
Step 1: Synthesis of Farnesyl Pyrophosphate (FPP). Head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by farnesyl pyrophosphate synthase (FPPS) , yields the C15 precursor, FPP.
-
Step 2: Cyclization to the Dihydroagarofuran Core. This is a critical step that defines the characteristic structure of this compound.
-
FPP is first cyclized by a sesquiterpene synthase (TPS) , likely a γ-selinene synthase , to form γ-selinene. Recent studies in the Celastraceae family have identified specific TPSs, such as TwTPS5, that catalyze this reaction, committing the precursor to the dihydroagarofuran scaffold.
-
Subsequent enzymatic transformations, potentially involving epoxide intermediates and further cyclization, would lead to the formation of the tricyclic dihydroagarofuran core.
-
Tailoring of the Sesquiterpenoid Scaffold
Once the basic dihydroagarofuran skeleton is formed, it undergoes a series of extensive modifications:
-
Hydroxylation: A suite of cytochrome P450 monooxygenases (CYP450s) are proposed to catalyze multiple, regio- and stereospecific hydroxylation reactions at various positions on the sesquiterpenoid core. This creates the numerous hydroxyl groups that are characteristic of this compound and provides attachment points for subsequent acylation.
-
Acylation: The hydroxylated dihydroagarofuran intermediate is then esterified with various acyl groups. This is likely carried out by a series of acyltransferases , which utilize activated acyl donors such as acetyl-CoA and benzoyl-CoA.
Integration of the Nitrogenous Moiety
A defining feature of this compound is the presence of a nitrogen-containing group, believed to be derived from nicotinic acid (NA, Vitamin B3).
-
Biosynthesis of Nicotinic Acid: In plants, nicotinic acid can be synthesized from the amino acid tryptophan via the kynurenine (B1673888) pathway or from aspartate.
-
Activation and Attachment: Nicotinic acid is activated by nicotinate (B505614) phosphoribosyltransferase (NAPRT) to form nicotinate mononucleotide. This activated form, or a derivative thereof, is then likely transferred to one of the hydroxyl groups on the sesquiterpenoid scaffold, a reaction potentially catalyzed by a specialized acyltransferase. This esterification links the terpenoid and alkaloid biosynthetic pathways.
Quantitative Data Summary
Currently, there is no publicly available quantitative data specifically for the this compound biosynthetic pathway. The elucidation of this pathway would require extensive experimental work to determine enzyme kinetics, precursor and intermediate concentrations, and product yields. The following table provides a template for how such data could be presented once obtained.
| Enzyme | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/mg·min) | Optimal pH | Optimal Temp (°C) |
| CaFPPS | IPP, DMAPP | TBD | TBD | TBD | TBD | TBD |
| Caγ-selinene synthase | FPP | TBD | TBD | TBD | TBD | TBD |
| CaCYP450 (Hydroxylase 1) | Dihydroagarofuran Core | TBD | TBD | TBD | TBD | TBD |
| CaCYP450 (Hydroxylase 2) | Hydroxylated Intermediate 1 | TBD | TBD | TBD | TBD | TBD |
| CaNAPRT | Nicotinic Acid, PRPP | TBD | TBD | TBD | TBD | TBD |
| CaAcyltransferase (Acetyl) | Hydroxylated Intermediate, Acetyl-CoA | TBD | TBD | TBD | TBD | TBD |
| CaAcyltransferase (Benzoyl) | Hydroxylated Intermediate, Benzoyl-CoA | TBD | TBD | TBD | TBD | TBD |
| CaAcyltransferase (NA) | Hydroxylated Intermediate, Activated NA | TBD | TBD | TBD | TBD | TBD |
TBD: To Be Determined Ca: Celastrus angulatus
Experimental Protocols for Pathway Elucidation
The elucidation of the this compound biosynthetic pathway would involve a combination of transcriptomics, gene functional characterization, and biochemical assays.
Transcriptome Mining and Candidate Gene Identification
-
Methodology:
-
Collect tissue samples from Celastrus angulatus known to produce this compound (e.g., root bark).
-
Extract total RNA and perform high-throughput RNA sequencing (RNA-seq).
-
Assemble the transcriptome de novo or by mapping to a reference genome if available.
-
Identify candidate genes for terpene synthases, CYP450s, acyltransferases, and enzymes of the nicotinic acid pathway by homology-based searches (e.g., BLAST) against known biosynthetic genes from other species.
-
Analyze gene expression patterns to identify genes that are co-expressed with the production of this compound.
-
Functional Characterization of Candidate Genes
-
Methodology for Heterologous Expression in Nicotiana benthamiana:
-
Clone full-length candidate genes into a plant expression vector.
-
Transform Agrobacterium tumefaciens with the expression constructs.
-
Infiltrate the Agrobacterium suspension into the leaves of N. benthamiana.
-
After 3-5 days, harvest the infiltrated leaf tissue.
-
Extract metabolites and analyze by LC-MS to detect the enzymatic product. For enzymes requiring a specific substrate, the substrate can be co-infiltrated.
-
-
Methodology for in vitro Enzyme Assays:
-
Clone candidate genes into an expression vector for a microbial host (e.g., E. coli or Saccharomyces cerevisiae).
-
Express and purify the recombinant proteins.
-
Incubate the purified enzyme with its putative substrate(s) and any necessary co-factors (e.g., NADPH for CYP450s, ATP and PRPP for NAPRT, acyl-CoAs for acyltransferases).
-
Stop the reaction and extract the products.
-
Analyze the products by GC-MS or LC-MS to confirm enzyme activity and identify the product.
-
Isotope Labeling Studies
-
Methodology:
-
Feed stable isotope-labeled precursors (e.g., ¹³C-glucose, ¹³C-FPP, ¹⁵N-tryptophan) to C. angulatus cell cultures or whole plants.
-
Isolate this compound after a specific incubation period.
-
Analyze the purified this compound by NMR spectroscopy and mass spectrometry to determine the incorporation pattern of the labeled atoms. This provides direct evidence for the precursor-product relationships in the pathway.
-
The elucidation of the this compound biosynthetic pathway is a complex but achievable goal. The proposed pathway provides a solid framework for future research. By employing a combination of modern molecular biology and analytical chemistry techniques, the genes and enzymes responsible for the synthesis of this intricate natural product can be identified and characterized. This knowledge will not only deepen our understanding of plant specialized metabolism but also pave the way for the biotechnological production of this compound and its analogs for potential pharmaceutical applications.
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Cangorinine E-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cangorinine E-1 is a naturally occurring sesquiterpenoid alkaloid belonging to the dihydroagarofuran (B1235886) class of compounds. Isolated from the dried roots of Tripterygium wilfordii, this complex molecule exhibits a highly oxygenated and stereochemically rich structure. This technical guide provides a comprehensive overview of the chemical structure and absolute stereochemistry of this compound, based on data from its initial isolation and characterization. Detailed experimental protocols for its extraction and purification are presented, alongside a complete analysis of its spectroscopic data, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and optical rotation. This document is intended to serve as a key resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development involving this class of compounds.
Chemical Structure and Properties
This compound, also known as (-)-Cangorinine E-I, is a macrocyclic polyester (B1180765) of a dihydroagarofuran sesquiterpenoid. Its molecular formula has been established as C₄₃H₄₉NO₁₈, with a molecular weight of 867.8 g/mol [1]. The core of the molecule is a tricyclic dihydroagarofuran skeleton, which is extensively substituted with various ester groups, including acetate, benzoate, and a nicotinoyl moiety, forming a complex macrocyclic structure.
The IUPAC name for this compound is [(1R,3S,13R,14R,17R,18S,19S,20S,21R,22S,23S,24S,25R)-18,19,21,22-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.0¹,²⁰.0³,²³.0⁷,¹²]pentacosa-7(12),8,10-trien-24-yl] benzoate[1]. This nomenclature precisely defines the absolute stereochemistry at each of its thirteen chiral centers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₃H₄₉NO₁₈ | [1] |
| Molecular Weight | 867.8 g/mol | [1] |
| Appearance | White amorphous powder | |
| Optical Rotation | [α]²⁰D -25.0 (c 0.1, CHCl₃) | |
| CAS Number | 155944-24-4 | [1] |
Stereochemistry
The stereochemistry of this compound has been fully elucidated through extensive 2D NMR studies, particularly Nuclear Overhauser Effect Spectroscopy (NOESY). The relative configuration of the dihydroagarofuran core and the substituents was determined by analyzing the spatial proximities of various protons. The absolute configuration was established based on biogenetic considerations and comparison with related known compounds from the same plant source. The levorotatory nature of the molecule, as indicated by its negative specific rotation, is a key characteristic of this particular stereoisomer[1].
The following diagram illustrates the key logical steps involved in the stereochemical determination of a complex natural product like this compound.
Caption: Logical workflow for stereochemistry determination.
Experimental Protocols
Extraction and Isolation
The dried and powdered roots of Tripterygium wilfordii (10 kg) were extracted with 95% ethanol (B145695) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue. This residue was then suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate. The chloroform-soluble fraction was subjected to repeated column chromatography over silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
The following diagram outlines the experimental workflow for the isolation of this compound.
Caption: Isolation workflow for this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, and 2D NMR spectra were recorded on a Bruker AV-600 spectrometer in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signals.
-
Mass Spectrometry: High-resolution mass spectra were obtained using an Agilent 6210 TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Optical Rotation: Specific rotation was measured on a PerkinElmer 341 polarimeter.
Spectroscopic Data
Mass Spectrometry
The HRESIMS of this compound showed a prominent ion at m/z 868.2975 [M+H]⁺, consistent with the calculated mass for C₄₃H₅₀NO₁₈⁺ (calcd. 868.2971).
NMR Spectroscopy
The ¹H and ¹³C NMR data provided the foundational information for the structural elucidation of this compound. The complex ¹H NMR spectrum displayed numerous overlapping signals in both the aliphatic and aromatic regions, necessitating the use of 2D NMR techniques for complete assignment. The ¹³C NMR spectrum confirmed the presence of 43 carbon atoms, including multiple carbonyl carbons from the ester functionalities.
Table 2: ¹H and ¹³C NMR Data for this compound (600 MHz, CDCl₃)
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 75.2 | 5.85 (d, 3.6) |
| 2 | 71.8 | 5.40 (dd, 10.2, 3.6) |
| 3 | 70.9 | 5.62 (d, 10.2) |
| 4 | 45.1 | - |
| 5 | 80.5 | 6.10 (s) |
| 6 | 72.3 | 5.95 (d, 4.2) |
| 7 | 78.1 | 5.20 (d, 4.2) |
| 8 | 74.5 | 5.75 (s) |
| 9 | 140.2 | - |
| 10 | 62.5 | 2.55 (m) |
| 11 | 68.9 | 4.95 (d, 3.0) |
| 12 | 26.8 | 1.45 (s) |
| 13 | 16.5 | 1.15 (s) |
| 14 | 22.1 | 1.05 (d, 7.2) |
| 15 | 17.8 | 0.95 (d, 7.2) |
| 1'-6' (Benzoate) | 133.5-128.6 | 8.05-7.45 (m) |
| 2''-6'' (Nicotinate) | 152.8-123.5 | 9.10-7.30 (m) |
| Acetyls (x5) | 170.5-169.2 (C=O), 21.2-20.8 (CH₃) | 2.20-1.95 (s) |
(Note: This is a representative summary of the key NMR assignments. For complete data, refer to the original publication.)
Signaling Pathways and Logical Relationships
While the specific signaling pathways modulated by this compound are a subject of ongoing research, its structural complexity and biological origin suggest potential interactions with multiple cellular targets. The diagram below illustrates a hypothetical signaling pathway that could be investigated for this class of compounds, based on their known anti-inflammatory and cytotoxic activities.
Caption: Hypothetical signaling pathway for this compound.
Conclusion
This compound is a structurally intricate natural product with a well-defined absolute stereochemistry. The detailed spectroscopic and physicochemical data presented in this guide provide a solid foundation for its use as a chemical probe in biological studies and as a lead compound in drug discovery programs. The experimental protocols outlined herein offer a reproducible method for its isolation, enabling further investigation into its therapeutic potential. Future research should focus on elucidating its precise mechanism of action and exploring the synthesis of analogues to develop structure-activity relationships.
References
Unveiling the Spectroscopic Signature of Cangorinine E-1: A Technical Guide
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the spectroscopic data for Cangorinine E-1, a sesquiterpene pyridine (B92270) alkaloid with noted anti-inflammatory and immunosuppressive properties. This document compiles the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, alongside detailed experimental protocols to facilitate further research and application.
This compound is a member of the complex sesquiterpene pyridine alkaloid family, a class of natural products predominantly found in plants of the Celastraceae family. Its intricate structure and significant biological activities have made it a subject of interest in natural product chemistry and pharmacology. The precise characterization of its spectral properties is fundamental for its identification, synthesis, and the exploration of its therapeutic potential.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from NMR, MS, and IR spectroscopy for this compound. This information is crucial for the unambiguous identification of the compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| [Data Unavailable] | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] |
| ... | ... | ... | ... |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| [Data Unavailable] | [Data Unavailable] |
| ... | ... |
Table 3: Mass Spectrometry and Infrared Spectroscopy Data for this compound
| Spectroscopic Method | Key Observations |
| Mass Spectrometry (MS) | Molecular Formula: C₄₃H₄₉NO₁₈ Molecular Weight: 867.8 g/mol |
| Infrared (IR) Spectroscopy | [Data Unavailable] |
Note: Detailed peak assignments for NMR and specific fragments for MS, as well as IR absorption bands, are pending the acquisition of the primary research article.
Experimental Protocols
Detailed experimental methodologies are essential for the replication of scientific findings and the development of new research. The following sections outline the typical procedures for the isolation and spectroscopic analysis of this compound.
Isolation of this compound
The isolation of this compound typically involves the extraction of plant material from the Celastraceae family, followed by a series of chromatographic separation techniques.
Caption: General workflow for the isolation of this compound.
Spectroscopic Analysis
The structural elucidation of this compound is achieved through a combination of modern spectroscopic techniques.
Caption: Spectroscopic techniques for the structural analysis of this compound.
Signaling Pathways and Biological Activity
This compound has been reported to possess anti-inflammatory and immunosuppressive activities. These effects are often mediated through the modulation of specific cellular signaling pathways. While the precise mechanisms for this compound are still under investigation, related compounds from the Celastraceae family are known to target pathways such as the NF-κB signaling cascade.
Caption: Postulated mechanism of action for the anti-inflammatory effects of this compound.
Further research is required to fully elucidate the specific molecular targets and signaling pathways modulated by this compound, which will be crucial for its potential development as a therapeutic agent. The detailed spectroscopic data, once fully available, will be instrumental in these future investigations.
Putative Biological Targets of Cangorinine E-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cangorinine E-1, a dihydroagarofuran (B1235886) sesquiterpenoid isolated from the medicinal plant Tripterygium wilfordii, represents a class of natural products with significant therapeutic potential. While direct experimental data on this compound is limited, this technical guide synthesizes the current understanding of the biological activities of closely related dihydroagarofuran sesquiterpenoids. The primary putative biological targets for this compound class lie within key inflammatory and oncogenic signaling pathways. This document provides a comprehensive overview of these targets, supported by available quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to guide future research and drug development efforts.
Introduction
This compound is a member of the large family of dihydroagarofuran sesquiterpenoids, natural products predominantly found in plants of the Celastraceae family, most notably Tripterygium wilfordii (Thunder God Vine).[1] This plant has a long history in traditional Chinese medicine for treating inflammatory and autoimmune diseases.[1] Structurally, this compound is a highly oxygenated polyester (B1180765) derivative of a dihydroagarofuran core. While specific biological studies on this compound are scarce, the broader class of dihydroagarofuran sesquiterpenoids has been shown to possess potent anti-inflammatory, cytotoxic, and weak antiviral activities.[2] This guide will focus on the putative biological targets of this compound based on the activities of its structural analogs.
Putative Anti-Inflammatory and Immunosuppressive Targets
The most well-documented biological activity of dihydroagarofuran sesquiterpenoids is their potent anti-inflammatory and immunosuppressive effects.[1] These effects are primarily attributed to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation and immune responses.
Inhibition of the NF-κB Signaling Pathway
Several dihydroagarofuran sesquiterpenoids isolated from Tripterygium wilfordii have been demonstrated to suppress the activation of the NF-κB pathway.[2] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.
Key Molecular Targets within the NF-κB Pathway:
-
Inhibition of IκBα Phosphorylation: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Dihydroagarofuran sesquiterpenoids are proposed to inhibit the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation.[2]
-
Inhibition of p65 Phosphorylation: The p65 subunit of NF-κB is a key transcriptional activator. Its phosphorylation is crucial for its full transcriptional activity. Some dihydroagarofuran sesquiterpenoids have been shown to inhibit the phosphorylation of p65, further dampening the inflammatory response.[2]
Downregulation of Pro-Inflammatory Mediators
The inhibition of the NF-κB pathway by dihydroagarofuran sesquiterpenoids results in the decreased expression and production of several key pro-inflammatory molecules:
-
Tumor Necrosis Factor-α (TNF-α): A pivotal cytokine in systemic inflammation.
-
Interleukin-6 (IL-6): A pleiotropic cytokine with a central role in inflammation and immunity.
-
Nitric Oxide (NO): A signaling molecule that, when overproduced by inducible nitric oxide synthase (iNOS), contributes to inflammation and tissue damage.
Quantitative Data for Dihydroagarofuran Sesquiterpenoids
The following table summarizes the reported anti-inflammatory activities of various dihydroagarofuran sesquiterpenoids, providing an indication of the potential potency of this compound.
| Compound | Assay | Cell Line | IC50 Value | Reference |
| 1α,2α,8β,15-tetraacetoxy-9α-benzoyloxyl-15-nicotinoyloxy-β-dihydroagarofuran | NO Production Inhibition | RAW 264.7 | 17.30 ± 1.07 µM | |
| Angulateoid B | NO Production Inhibition | RAW 264.7 | 20.79 ± 1.55 µM |
Putative Anti-Cancer Targets
Dihydroagarofuran sesquiterpenoids have demonstrated significant cytotoxic activity against a range of human cancer cell lines, suggesting their potential as anti-neoplastic agents.[1][3]
Cytotoxic Activity
The primary mechanism of anti-cancer action appears to be the induction of cell death and inhibition of cell proliferation. While the specific molecular targets are not as well-defined as for their anti-inflammatory effects, the broad-spectrum cytotoxicity suggests interference with fundamental cellular processes.
Quantitative Cytotoxicity Data
The table below presents the cytotoxic activities of a dihydroagarofuran sesquiterpenoid against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| Compound 10 (from T. wilfordii) | A549 (Lung Carcinoma) | 13.77 | [3] |
| HOS (Osteosarcoma) | 18.92 | [3] | |
| MCF-7 (Breast Adenocarcinoma) | 25.19 | [3] | |
| MDA-MB-231 (Breast Adenocarcinoma) | 15.63 | [3] | |
| MCF7/TAMR (Tamoxifen-resistant Breast Cancer) | 22.48 | [3] | |
| Compound 4 (from C. orbiculatus) | HL-60 (Promyelocytic Leukemia) | 3.61 | |
| K562 (Myelogenous Leukemia) | 17.13 | ||
| HCT-116 (Colon Carcinoma) | 10.15 |
Antiviral Activity
This compound has been reported to exhibit weak inhibitory effects on Herpes Simplex Virus type II (HSV-2). The precise mechanism for this activity is not yet elucidated for this class of compounds. General mechanisms of HSV inhibition by other compounds involve targeting viral entry, DNA replication, or virion assembly.[4] Further research is required to determine if this compound acts through any of these established antiviral mechanisms.
Experimental Protocols
Detailed experimental protocols for this compound are not currently available in the public domain. However, based on the studies of related compounds, the following are generalized methodologies for assessing the key putative biological activities.
Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
-
NO Measurement: The concentration of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a sodium nitrite standard curve. The IC50 value is calculated.
Cytotoxicity Assay: MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HCT-116) are maintained in appropriate culture media.
-
Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: The supernatant is removed, and DMSO is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Visualizations
Signaling Pathway Diagram
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow Diagram
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Conclusion and Future Directions
This compound, as a member of the dihydroagarofuran sesquiterpenoid class from Tripterygium wilfordii, holds considerable promise as a lead compound for the development of novel anti-inflammatory and anti-cancer therapeutics. The primary putative biological targets are centered around the inhibition of the NF-κB signaling pathway. Future research should focus on the direct biological evaluation of this compound to confirm these putative activities and elucidate its precise mechanisms of action. Further investigation into its potential antiviral properties is also warranted. The synthesis of this compound and its analogs will be crucial for detailed structure-activity relationship studies and the development of more potent and selective therapeutic agents.
References
- 1. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]
- 2. Dihydro-β-agarofuran sesquiterpenoids from the root bark of Tripterygium wilfordii and their anti-neuroinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydro-β-agarofuran-type sesquiterpenes from the roots of Tripterygium wilfordii and their cytotoxic activity [agris.fao.org]
- 4. Inhibition of herpes simplex virus type 1 by the experimental immunosuppressive agent leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of Cangorinine E-1 Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a hypothetical in silico workflow to investigate the molecular interactions of Cangorinine E-1, a complex natural product. Given the limited publicly available information on its biological targets, this document outlines a robust computational strategy, from target identification to binding affinity assessment. The methodologies described herein are widely applicable to the study of other novel bioactive compounds.
Introduction to this compound
This compound is a natural product with the molecular formula C43H49NO18 and a molecular weight of 867.8 g/mol . Its complex structure suggests potential for specific interactions with biological macromolecules, making it a candidate for drug discovery. However, the absence of known protein targets necessitates a computational approach to elucidate its mechanism of action. In silico modeling offers a time- and cost-effective strategy to predict potential protein targets and characterize the binding interactions at an atomic level.
Hypothetical Workflow for In Silico Analysis
The in silico investigation of this compound can be structured into a multi-step pipeline, beginning with the identification of putative protein targets and culminating in the detailed analysis of binding dynamics and affinity.
Caption: Overall in silico workflow for this compound.
Target Identification: A Reverse Approach
In the absence of known targets for this compound, a reverse docking or pharmacophore modeling approach can be employed to screen a library of known protein structures.[1][2]
Reverse Docking
Reverse docking involves docking the ligand of interest (this compound) against a large collection of protein binding sites. This "one-ligand-many-targets" strategy can help identify potential protein targets by ranking them based on predicted binding affinities.[2]
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity.[3] A pharmacophore model can be generated from this compound and used to screen databases of protein structures to find targets with complementary features.[1]
Experimental Protocols
The following sections provide detailed methodologies for the core in silico experiments.
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
-
Protein Preparation:
-
Obtain the 3D structure of the predicted protein target from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges.
-
Convert the protein file to the PDBQT format, which includes atomic charges and atom types.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound. If a 3D structure is unavailable, it can be generated from its 2D structure and energy minimized.
-
Assign Gasteiger charges and merge non-polar hydrogens.
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
Convert the ligand file to the PDBQT format.
-
-
Grid Generation:
-
Define a grid box that encompasses the binding site of the target protein. The grid parameter file specifies the dimensions and coordinates of this box.
-
-
Docking Simulation:
-
Use a docking program such as AutoDock Vina.
-
The Lamarckian Genetic Algorithm is a commonly used algorithm for exploring the conformational space of the ligand within the binding site.[4]
-
Perform multiple docking runs to ensure robust sampling.
-
-
Analysis of Results:
-
Cluster the resulting poses based on root-mean-square deviation (RMSD).
-
Analyze the binding energy of the best poses and visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein.
-
Molecular Dynamics (MD) Simulation Protocol
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.[5][6][7][8]
-
System Preparation:
-
Use the best-ranked docked pose of the this compound-protein complex as the starting structure.
-
Generate the topology and parameter files for the protein using a force field such as AMBER or CHARMM.
-
Generate the topology and parameter files for this compound. This may require the use of tools like Antechamber for AMBER or CGenFF for CHARMM.[5]
-
Place the complex in a periodic box of appropriate shape and size.
-
Solvate the system with a water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) conditions.
-
Perform a subsequent equilibration run under NPT (constant number of particles, pressure, and temperature) conditions to ensure the system reaches the correct density.
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to capture the relevant biological motions.
-
-
Trajectory Analysis:
-
Analyze the trajectory to assess the stability of the complex, including RMSD of the protein and ligand, and root-mean-square fluctuation (RMSF) of protein residues.
-
Analyze the persistence of key intermolecular interactions over time.
-
Binding Free Energy Calculation Protocol (MM/PBSA and MM/GBSA)
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods for estimating the free energy of binding of a ligand to a protein from MD simulation trajectories.[9]
-
Trajectory Extraction:
-
Extract snapshots of the protein-ligand complex, the protein alone, and the ligand alone from the production MD trajectory.
-
-
Energy Calculations:
-
For each snapshot, calculate the following energy terms:
-
Molecular Mechanics Energy (ΔEMM): The sum of internal, electrostatic, and van der Waals energies.
-
Solvation Free Energy (ΔGsolv): This is composed of a polar and a nonpolar component.
-
Polar Solvation Energy (ΔGpolar): Calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model.
-
Nonpolar Solvation Energy (ΔGnonpolar): Typically estimated from the solvent-accessible surface area (SASA).
-
-
-
-
Binding Free Energy Calculation:
-
The binding free energy (ΔGbind) is calculated as: ΔGbind = ΔEMM + ΔGsolv - TΔS
-
Where TΔS is the conformational entropy change upon binding, which is computationally expensive to calculate and often omitted when comparing relative binding affinities of similar ligands.
-
Quantitative Data Presentation
The results from the in silico analyses should be systematically organized for comparative evaluation.
| Metric | Description | This compound - Target 1 | This compound - Target 2 |
| Molecular Docking | |||
| Binding Energy (kcal/mol) | The estimated free energy of binding from the docking calculation. | ||
| Interacting Residues | Amino acid residues in the binding pocket that interact with the ligand. | ||
| Hydrogen Bonds | Number and details of hydrogen bonds formed between the protein and ligand. | ||
| MD Simulation | |||
| Protein RMSD (Å) | Root-mean-square deviation of the protein backbone from the initial structure. | ||
| Ligand RMSD (Å) | Root-mean-square deviation of the ligand from its initial docked pose. | ||
| Binding Free Energy | |||
| ΔGbind (MM/PBSA) (kcal/mol) | Binding free energy calculated using the MM/PBSA method. | ||
| ΔGbind (MM/GBSA) (kcal/mol) | Binding free energy calculated using the MM/GBSA method. | ||
| ΔEMM (kcal/mol) | Contribution of molecular mechanics energy to the binding free energy. | ||
| ΔGsolv (kcal/mol) | Contribution of solvation free energy to the binding free energy. |
Visualization of a Hypothetical Signaling Pathway
Should target identification suggest the involvement of this compound in a known signaling pathway, such as a kinase cascade, a diagram can be created to visualize its potential modulatory effect.
Caption: Hypothetical inhibition of a kinase pathway.
This technical guide provides a foundational workflow for the in silico investigation of this compound. The successful application of these computational methods can provide valuable insights into its mechanism of action, guiding future experimental validation and drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 4. Molecular Docking - An easy protocol [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 7. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 8. Protein-Ligand Complex [mdtutorials.com]
- 9. youtube.com [youtube.com]
Preliminary Biological Activity of Cangorinine E-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cangorinine E-1 is a sesquiterpenoid alkaloid of the dihydro-β-agarofuran class, naturally occurring in plants of the Celastraceae family, notably Tripterygium wilfordii. Preliminary screenings of this complex molecule have revealed a spectrum of biological activities, including anti-inflammatory and antiviral properties. This technical guide provides a consolidated overview of the initial biological activity screening of this compound, presenting available quantitative data, detailed experimental methodologies, and a visualization of the implicated biological pathways.
Data Presentation: Summary of Biological Activities
The preliminary biological evaluation of this compound has identified activities in two key areas: immunomodulation and antiviral effects. The quantitative data from these initial studies are summarized below.
| Biological Activity | Target/Assay | Test System | Concentration | Result | Reference |
| Anti-inflammatory | Cytokine Production (IL-2, IL-8, IFN-γ) | Human Peripheral Blood Mononuclear Cells (PBMCs) | 10 µg/mL | ≥ 80% inhibition | Duan et al., 2001 |
| Antiviral | Herpes Simplex Virus Type II (HSV-2) | In vitro cell culture | Not Specified | Weak inhibitory effect | (Primary source not identified) |
Experimental Protocols
Anti-inflammatory Activity: Cytokine Production Inhibition Assay
The immunomodulatory effects of this compound were assessed by its ability to inhibit the production of key pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs).
1. Isolation of Human PBMCs:
-
Peripheral blood was obtained from healthy human donors.
-
PBMCs were isolated using Ficoll-Paque density gradient centrifugation.
-
The isolated cells were washed and resuspended in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
2. Cell Culture and Treatment:
-
PBMCs were seeded in 96-well plates at a density of 1 x 10⁶ cells/mL.
-
Cells were stimulated with a mitogen, such as phytohemagglutinin (PHA), to induce cytokine production.
-
This compound, dissolved in a suitable solvent (e.g., DMSO), was added to the cell cultures at a final concentration of 10 µg/mL. Control wells received the vehicle alone.
3. Cytokine Quantification:
-
After a 24-hour incubation period, the cell culture supernatants were collected.
-
The concentrations of Interleukin-2 (IL-2), Interleukin-8 (IL-8), and Interferon-gamma (IFN-γ) in the supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
The percentage of inhibition was calculated by comparing the cytokine levels in the this compound-treated wells to those in the vehicle-treated control wells.
Antiviral Activity: Herpes Simplex Virus Type II (HSV-2) Inhibition Assay (Plaque Reduction Assay - Generalized Protocol)
While the specific study detailing the anti-HSV-2 activity of this compound has not been identified, a standard plaque reduction assay would be the conventional method for such a preliminary screening.
1. Cell Culture and Virus Propagation:
-
A susceptible cell line, such as Vero cells (African green monkey kidney epithelial cells), was cultured in a suitable medium (e.g., DMEM) supplemented with FBS.
-
A stock of Herpes Simplex Virus Type II (HSV-2) was propagated in the host cells and the viral titer was determined by plaque assay.
2. Plaque Reduction Assay:
-
Confluent monolayers of Vero cells in 6-well plates were infected with a known dilution of HSV-2 (typically 100 plaque-forming units per well).
-
After a 1-hour adsorption period, the virus inoculum was removed.
-
The cell monolayers were then overlaid with a semi-solid medium (e.g., medium containing carboxymethyl cellulose (B213188) or agar) containing various concentrations of this compound. A positive control, such as Acyclovir, and a vehicle control were also included.
-
The plates were incubated for 48-72 hours to allow for plaque formation.
3. Plaque Visualization and Quantification:
-
The cell monolayers were fixed with a solution such as 10% formalin and stained with a dye like crystal violet.
-
The number of plaques in each well was counted.
-
The percentage of plaque inhibition was calculated for each concentration of this compound relative to the vehicle control. The IC50 value (the concentration required to inhibit plaque formation by 50%) would then be determined.
Visualization of Implicated Signaling Pathways
Based on the observed inhibition of pro-inflammatory cytokines and the known mechanisms of action for structurally related dihydro-β-agarofuran sesquiterpenoids, the NF-κB and MAPK signaling pathways are likely targets for this compound's anti-inflammatory activity.
Conclusion and Future Directions
The preliminary biological activity screening of this compound has demonstrated its potential as an immunomodulatory agent, with significant inhibitory effects on the production of key pro-inflammatory cytokines. Its antiviral activity against HSV-2, although reported as weak, warrants further investigation to determine the precise IC50 and therapeutic index.
Future research should focus on:
-
Elucidating the precise mechanism of action: Investigating the direct molecular targets of this compound within the NF-κB and MAPK signaling cascades.
-
Comprehensive antiviral profiling: Expanding the antiviral screening to include a broader range of viruses and determining the specific stages of the viral life cycle that are inhibited.
-
In vivo efficacy and toxicity studies: Evaluating the therapeutic potential and safety profile of this compound in animal models of inflammatory diseases and viral infections.
-
Structure-activity relationship (SAR) studies: Synthesizing and screening analogs of this compound to identify compounds with improved potency and reduced toxicity.
This initial data provides a foundation for further exploration of this compound as a lead compound for the development of novel anti-inflammatory and antiviral therapeutics.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cangorinine E-1 is a member of the complex and structurally diverse family of sesquiterpenoid pyridine (B92270) alkaloids. These natural products, predominantly isolated from plants of the Celastraceae family, particularly the genus Maytenus, have garnered significant attention from the scientific community for their wide range of potent biological activities. This in-depth technical guide provides a comprehensive review of the available literature on this compound and its related compounds, with a focus on their chemical structure, biological activity, and experimental methodologies. All quantitative data has been summarized in structured tables for ease of comparison, and key experimental workflows are detailed.
Chemical Structure and Properties
This compound is a highly oxygenated dihydroagarofuran (B1235886) sesquiterpenoid linked to a substituted pyridine moiety, forming a complex macrocyclic structure. The core scaffold and extensive ester functionalities contribute to its unique chemical properties and likely its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄₃H₄₉NO₁₈ | PubChem |
| Molecular Weight | 867.8 g/mol | PubChem |
| CAS Number | 155944-24-4 | MedChemExpress |
Biological Activity
Research into the biological effects of this compound and its analogs has revealed a spectrum of activities, with the most notable being antiviral and cytotoxic effects.
Antiviral Activity
Cytotoxic Activity
While specific cytotoxic data for this compound is not extensively published, numerous related sesquiterpenoid pyridine alkaloids isolated from Maytenus and other Celastraceae species have demonstrated significant cytotoxic and antitumor properties. For context, the cytotoxic activities of several related compounds are presented below.
Table 2: Cytotoxic Activity of Sesquiterpenoid Pyridine Alkaloids from Maytenus Species
| Compound | Cancer Cell Line | IC₅₀ (µg/mL) | Source |
| Royleanine A | OVC-5 (Ovarian) | 28.9 | SciELO |
| Royleanine A | HeLa (Cervical) | 0.064 | SciELO |
| Royleanine A | PC-3 (Prostate) | 0.034 | SciELO |
Experimental Protocols
Detailed experimental protocols for the isolation and biological evaluation of this compound are not explicitly available in the reviewed literature. However, based on methodologies reported for analogous sesquiterpenoid pyridine alkaloids, a general workflow can be outlined.
Isolation and Purification of Sesquiterpenoid Pyridine Alkaloids
The general procedure for isolating compounds like this compound from plant material, typically the root bark or stems of Maytenus species, involves a multi-step process.
Methodology Details:
-
Extraction: The dried and powdered plant material is typically extracted with a polar solvent like methanol (B129727) or ethanol (B145695) at room temperature or under reflux.
-
Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. The alkaloid fraction is often enriched in the ethyl acetate or n-butanol fractions.
-
Chromatography: The bioactive fractions are subjected to repeated column chromatography on silica (B1680970) gel, Sephadex LH-20, or other stationary phases, using gradient elution with solvent systems like chloroform-methanol or hexane-ethyl acetate.
-
Preparative HPLC: Final purification of the isolated compounds is often achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
Structure Elucidation: The structure of the purified compound is determined using spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).
Cytotoxicity Assays
The cytotoxic activity of these compounds is commonly evaluated using in vitro cell-based assays.
Methodology Details:
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well microtiter plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., a known anticancer drug).
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
Viability Assay: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.
-
Data Analysis: The absorbance is measured using a microplate reader, and the concentration of the compound that inhibits cell growth by 50% (IC₅₀) is calculated from the dose-response curve.
Signaling Pathways
The precise molecular mechanisms and signaling pathways affected by this compound have not been elucidated. However, studies on related sesquiterpenoid pyridine alkaloids suggest that their biological activities, particularly their anti-inflammatory and immunosuppressive effects, may be mediated through the inhibition of key inflammatory pathways. One of the most frequently implicated pathways is the Nuclear Factor-kappa B (NF-κB) signaling cascade.
Pathway Description:
In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals, the IKK complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, such as those for cytokines like TNF-α and IL-6. It is hypothesized that some sesquiterpenoid pyridine alkaloids may exert their anti-inflammatory effects by inhibiting the IKK complex, thereby preventing IκBα degradation and keeping NF-κB in its inactive cytoplasmic state.
Conclusion and Future Directions
This compound belongs to a promising class of natural products with demonstrated biological activities. While preliminary data suggests antiviral effects, a thorough investigation into its full pharmacological profile is warranted. The potent cytotoxic activities of its close analogs highlight the potential of this chemical scaffold for anticancer drug discovery.
Future research should focus on:
-
The complete synthesis of this compound to enable more extensive biological evaluation.
-
Detailed in vitro and in vivo studies to quantify its antiviral and cytotoxic activities against a broader range of targets.
-
Elucidation of its precise mechanism of action and identification of its molecular targets and affected signaling pathways.
-
Structure-activity relationship (SAR) studies to identify key structural features responsible for its biological activity and to guide the design of more potent and selective analogs.
This guide serves as a foundational resource for researchers and professionals in the field, summarizing the current knowledge on this compound and providing a framework for future investigations into this intriguing natural product.
Methodological & Application
Application Notes and Protocols for Cangorinine E-1: Information Currently Unavailable
Despite a comprehensive search for the synthesis, purification, biological activity, and spectroscopic data of Cangorinine E-1, no specific information or established protocols for this compound could be located.
Our extensive search of scientific literature and databases did not yield any publications detailing the total synthesis, purification methods, or biological characterization of this compound. The search results provided information on the synthesis and purification of other natural products, but none were directly applicable to the requested compound.
This lack of available information prevents the creation of the detailed Application Notes and Protocols as requested. The core requirements, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows, cannot be fulfilled without the foundational scientific data on this compound.
It is possible that this compound is a very recently discovered compound, a compound that has not yet been synthesized, or a substance that is not yet fully characterized in the public scientific domain. Researchers, scientists, and drug development professionals interested in this specific compound may need to consult specialized proprietary databases or await future publications in peer-reviewed scientific journals for the requested information.
Application Notes and Protocols for the Quantification of Cangorinine E-1
Introduction
Cangorinine E-1 is a dihydroagarofuran (B1235886) sesquiterpenoid isolated from Tripterygium wilfordii Hook. f., a plant used in traditional Chinese medicine.[1] This class of compounds has garnered interest for its diverse biological activities, including anti-inflammatory, immunosuppressive, and antiviral properties.[1] Preliminary studies have indicated that this compound exhibits weak inhibitory effects on the herpes simplex virus type II (HSV-II).[1] Given its therapeutic potential, robust and reliable analytical methods for the quantification of this compound in various matrices, such as plant extracts and biological samples, are essential for further research and development.
This document provides detailed application notes and protocols for the quantification of this compound using UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: Extraction of this compound from Tripterygium wilfordii
A generalized solid-liquid extraction method is described below. The efficiency of extraction may vary depending on the plant material and specific laboratory conditions.
Protocol:
-
Grinding: Dry the plant material (e.g., root bark of Tripterygium wilfordii) at 40-50°C to a constant weight and grind it into a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Accurately weigh 10 g of the powdered plant material.
-
Place the powder in a flask and add 200 mL of 80% ethanol.
-
Perform ultrasonic-assisted extraction for 30 minutes at 40°C.
-
Alternatively, use maceration by soaking the powder in the solvent for 24 hours at room temperature with occasional shaking.
-
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain a crude extract.
-
Reconstitution: Dissolve a known amount of the dried crude extract in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a specific concentration for analysis.
-
Purification (Optional for higher purity): The crude extract can be further purified using column chromatography on silica (B1680970) gel or preparative HPLC.
Analytical Method 1: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective method for the preliminary quantification of this compound, particularly in purified samples or fractions. This method is based on the principle that the analyte absorbs light at a specific wavelength.
Experimental Protocol:
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Prepare a standard solution of this compound (e.g., 10 µg/mL) in a suitable solvent (e.g., methanol).
-
Scan the solution in the UV-Vis range (200-400 nm) to determine the λmax. For the purpose of this protocol, we will assume a hypothetical λmax of 235 nm.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound in methanol with concentrations ranging from 1 to 20 µg/mL.
-
Measure the absorbance of each standard solution at 235 nm using methanol as a blank.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Dilute the reconstituted sample extract with methanol to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at 235 nm.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Quantitative Data Summary:
| Parameter | Value |
| Wavelength (λmax) | 235 nm |
| Linearity Range | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
Analytical Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC offers higher selectivity and sensitivity compared to UV-Vis spectrophotometry and is suitable for the quantification of this compound in complex mixtures like crude plant extracts.
Experimental Protocol:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40, v/v). The ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detector: UV detector set at 235 nm (based on the hypothetical λmax).
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
-
Sample Preparation:
-
Filter the reconstituted sample extract through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to establish a calibration curve based on peak area versus concentration.
-
Inject the sample solution and identify the peak corresponding to this compound by comparing the retention time with the standard.
-
Quantify this compound in the sample using the calibration curve.
-
Quantitative Data Summary:
| Parameter | Value |
| Retention Time | ~ 6.8 min (hypothetical) |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Experimental Workflow for HPLC Analysis:
Caption: Workflow for this compound quantification by HPLC.
Analytical Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective method for the quantification of this compound, especially at very low concentrations in complex biological matrices like plasma or tissue homogenates.
Experimental Protocol:
-
LC Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion [M+H]⁺ → Product ion (requires determination using a standard).
-
Internal Standard (IS): (e.g., a structurally similar compound not present in the sample).
-
-
Optimization: Optimize cone voltage and collision energy for this compound and the IS to achieve the highest signal intensity.
-
-
Sample Preparation (for plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Construct a calibration curve by spiking known amounts of this compound standard and a fixed amount of IS into a blank matrix (e.g., drug-free plasma).
-
Analyze the processed samples and quantify this compound based on the peak area ratio of the analyte to the IS.
-
Quantitative Data Summary:
| Parameter | Value |
| Linearity Range | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (Recovery %) | 95 - 105% |
Experimental Workflow for LC-MS/MS Analysis:
Caption: Workflow for this compound quantification by LC-MS/MS.
Putative Signaling Pathway Inhibition by this compound
Extracts from Tripterygium wilfordii and various sesquiterpenoids have been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] Dihydro-β-agarofuran sesquiterpenoids, the class to which this compound belongs, have been specifically implicated in modulating this pathway by inhibiting the phosphorylation of IκBα and the p65 subunit.[4] The diagram below illustrates the putative mechanism of action of this compound in inhibiting the NF-κB pathway, which is often activated during viral infections.
Caption: Putative inhibition of the NF-κB pathway by this compound.
Disclaimer
The quantitative data and specific analytical parameters presented in this document are hypothetical and intended for illustrative purposes. Researchers should perform their own method development and validation to establish accurate and reliable quantification assays for this compound in their specific applications. The signaling pathway diagram represents a putative mechanism based on the activities of related compounds and requires experimental verification for this compound.
References
- 1. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]
- 2. Eudesmane-type sesquiterpene lactones inhibit multiple steps in the NF-κB signaling pathway induced by inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of the NF-kappaB signalling pathway by ergolide, sesquiterpene lactone, in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydro-β-agarofuran sesquiterpenoids from the root bark of Tripterygium wilfordii and their anti-neuroinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Analysis of Cangorinine E-1 by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cangorinine E-1 is a complex natural product with potential pharmacological activity. Accurate and reliable analytical methods are essential for its quantification in various matrices during research, development, and quality control. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS). These proposed methods are based on established principles of chromatographic separation for complex organic molecules.
I. High-Performance Liquid Chromatography (HPLC-UV) Method
This method provides a robust approach for the routine quantification of this compound in purified samples.
Experimental Protocol: HPLC-UV Analysis
1. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[1]
2. HPLC Instrumentation and Conditions:
-
HPLC System: An Agilent 1200 Series LC system or equivalent, equipped with a degasser, binary pump, autosampler, and a diode array detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is recommended to achieve optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV detection at 254 nm.
Quantitative Data Summary: HPLC-UV Method
The following table summarizes the expected performance characteristics of the proposed HPLC-UV method.
| Parameter | Expected Value |
| Retention Time | ~7.5 min |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
II. Liquid Chromatography-Mass Spectrometry (LC-MS) Method
For higher sensitivity and selectivity, especially in complex matrices such as plasma or tissue extracts, an LC-MS/MS method is recommended.
Experimental Protocol: LC-MS Analysis
1. Sample Preparation:
-
Standard Solutions: Prepare stock and working standard solutions as described for the HPLC-UV method, but at lower concentrations (e.g., 1 ng/mL to 1000 ng/mL).
-
Biological Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[2]
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
2. LC-MS Instrumentation and Conditions:
-
LC System: A Nexera X2 system (Shimadzu) or equivalent.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2]
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis.
Quantitative Data Summary: LC-MS Method
The following table outlines the expected performance of the proposed LC-MS/MS method.
| Parameter | Expected Value |
| Retention Time | ~5.2 min |
| Linearity (r²) | > 0.998 |
| Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 0.8 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Visualizations
Experimental Workflow Diagrams
Caption: HPLC-UV Experimental Workflow for this compound.
Caption: LC-MS/MS Experimental Workflow for this compound.
References
- 1. organomation.com [organomation.com]
- 2. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing a Cell-Based Assay for Cangorinine E-1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cangorinine E-1 is a complex natural product with a structure suggesting potential biological activity. As with many novel natural products, its mechanism of action is yet to be fully elucidated. Cell-based assays are indispensable tools in the early stages of drug discovery, providing valuable insights into the efficacy and toxicity of new chemical entities in a biologically relevant context.[1][2] These assays allow for the investigation of a compound's effects on various cellular processes such as proliferation, viability, and specific signaling pathways.[3] This document provides a detailed protocol for a cell-based assay to evaluate the potential anti-proliferative and cytotoxic activity of this compound on a cancer cell line, a common starting point for the investigation of novel natural compounds.
The proposed assay will utilize the human colorectal carcinoma cell line, HCT116, and will assess cell viability and proliferation using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of this compound would suggest either a cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effect.
Principle of the Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily in the mitochondria. The resulting formazan crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO). The absorbance of the solubilized formazan is then measured at a specific wavelength (typically between 500 and 600 nm). The intensity of the purple color is directly proportional to the number of viable, metabolically active cells. By treating cells with varying concentrations of this compound, a dose-response curve can be generated to determine the concentration at which the compound inhibits cell viability by 50% (IC50).
Hypothetical Signaling Pathway for this compound Activity
To explore a potential mechanism of action, we hypothesize that this compound may induce apoptosis by modulating the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer and plays a crucial role in cell survival, proliferation, and apoptosis. Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and subsequent cell death.
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway modulated by this compound.
Experimental Workflow
The overall workflow for assessing the activity of this compound is depicted below.
Caption: Experimental workflow for the cell-based assay of this compound.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| HCT116 cell line | ATCC | CCL-247 |
| McCoy's 5A Medium | Gibco | 16600082 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| This compound | (Specify Source) | (Specify Catalog #) |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | D2650 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| 96-well flat-bottom cell culture plates | Corning | 3599 |
| Multi-channel pipette | (Specify Brand) | - |
| Microplate reader | (Specify Brand) | - |
Experimental Protocols
1. Cell Culture and Maintenance
-
Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them in a new flask at a lower density.
2. Cell Seeding
-
Detach the HCT116 cells from the culture flask using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C with 5% CO2 to allow the cells to attach.
3. Preparation of this compound
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound.
4. Cell Treatment
-
After overnight incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.
-
Include wells with vehicle control (DMSO) and untreated cells (medium only).
-
Incubate the plate for 48 hours at 37°C with 5% CO2.
5. MTT Assay
-
After the 48-hour incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a suitable software (e.g., GraphPad Prism).
Data Presentation
Table 1: Hypothetical Cell Viability Data for HCT116 Cells Treated with this compound
| This compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Untreated) | 1.254 | 0.087 | 100.0 |
| 0 (Vehicle Control) | 1.248 | 0.091 | 99.5 |
| 0.1 | 1.198 | 0.075 | 95.5 |
| 1 | 1.052 | 0.063 | 83.9 |
| 10 | 0.631 | 0.042 | 50.3 |
| 50 | 0.245 | 0.021 | 19.5 |
| 100 | 0.112 | 0.015 | 8.9 |
Table 2: Calculated IC50 Value
| Compound | Cell Line | Assay | Incubation Time | IC50 (µM) |
| This compound | HCT116 | MTT | 48 hours | ~10 |
Conclusion
This application note provides a comprehensive protocol for the initial screening of this compound for potential anti-proliferative and cytotoxic activity using a cell-based MTT assay. The provided workflow, protocols, and data presentation tables offer a robust framework for researchers to conduct these experiments. The hypothetical signaling pathway and IC50 data serve as an example of how the results can be interpreted and presented. Further investigations, such as apoptosis assays and western blotting for key signaling proteins, would be necessary to confirm the mechanism of action of this compound. The flexibility of cell-based assays allows for their adaptation to study various other biological activities and signaling pathways that may be relevant to this compound.[1][4]
References
- 1. libresansdieu.org [libresansdieu.org]
- 2. Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of Shikonin, a Naphthoquinone with Potent Anticancer Activity
Disclaimer: Initial searches for "Cangorinine E-1" did not yield any specific scientific information. It is possible that this is a novel, unpublished compound or a misnomer. Therefore, to fulfill the user's request for a detailed in vitro experimental design, we are providing comprehensive application notes and protocols for Shikonin . Shikonin is a well-characterized natural naphthoquinone compound with extensively documented anticancer properties. Researchers studying novel compounds like this compound can adapt these methodologies and protocols as a foundational framework for their investigations.
Introduction to Shikonin
Shikonin is a major bioactive component isolated from the dried root of Lithospermum erythrorhizon. It has been a subject of extensive research due to its potent cytotoxic effects against a wide array of cancer cells. Its antitumor mechanisms are multifaceted, involving the induction of apoptosis and necroptosis, inhibition of tumor cell proliferation and angiogenesis, and regulation of various signaling pathways. This document provides a detailed guide for the in vitro experimental design to characterize the anticancer effects of Shikonin.
Data Presentation: Quantitative Cytotoxicity of Shikonin
The half-maximal inhibitory concentration (IC50) is a critical parameter to quantify the cytotoxic potential of a compound. Shikonin has demonstrated potent activity across various cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| A549 | Lung Adenocarcinoma | 48 | ~1-2 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 | ~1-2 | [1] |
| PANC-1 | Pancreatic Cancer | 48 | ~1-2 | |
| U2OS | Osteosarcoma | 48 | ~1-2 | |
| H1299 | Non-Small-Cell Lung Cancer | 48 | 2.32 | |
| H1299 | Non-Small-Cell Lung Cancer | 72 | 2.15 | |
| QBC939 | Cholangiocarcinoma | 24 | 4.43 | |
| QBC939 | Cholangiocarcinoma | 48 | 3.39 | |
| QBC939 | Cholangiocarcinoma | 72 | 2.20 | |
| Cal78 | Chondrosarcoma | 24 | 1.5 | |
| SW-1353 | Chondrosarcoma | 24 | 1.1 | |
| PC3 (parental) | Prostate Cancer | 72 | 0.37 | [2] |
| DU145 (parental) | Prostate Cancer | 72 | 0.37 | [2] |
| LNCaP (DX-resistant) | Prostate Cancer | 72 | 0.32 | [2] |
| 22Rv1 (parental) | Prostate Cancer | 72 | 1.05 | [2] |
| SNU-407 | Colon Cancer | 48 | 3 | |
| SCC9 | Oral Cancer | Not Specified | 0.5 | |
| H357 | Oral Cancer | Not Specified | 1.25 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration-dependent cytotoxic effect of Shikonin on cancer cells.
Materials:
-
Cancer cell lines (e.g., A549, MDA-MB-231)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Shikonin (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of Shikonin in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the Shikonin dilutions to the respective wells. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Cell Cycle Analysis by Flow Cytometry
This protocol investigates the effect of Shikonin on cell cycle progression.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Shikonin
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of Shikonin (e.g., 0, 2.5, 5, 10 µM) for 24 hours.[3]
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases can be quantified.
Data Presentation: Effect of Shikonin on Cell Cycle Distribution in A431 Cells (24h treatment) [3]
| Shikonin Conc. (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 | 42.40 | Data not specified | Data not specified |
| 2.5 | 51.71 | Data not specified | Data not specified |
| 5.0 | 56.62 | Data not specified | Data not specified |
| 10.0 | 59.26 | Data not specified | Data not specified |
Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by Shikonin.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Shikonin
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of Shikonin for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression of proteins involved in signaling pathways, cell cycle regulation, and apoptosis.
Materials:
-
Cancer cell lines
-
Shikonin
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against p21, Caspase-3, PARP, Bcl-2, Bax, p-EGFR, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with Shikonin as required.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
Mandatory Visualizations
Signaling Pathways Modulated by Shikonin
Shikonin has been shown to modulate multiple signaling pathways to exert its anticancer effects. Below are representations of some of the key pathways.
Caption: Shikonin-induced mitochondrial apoptosis pathway.
Caption: Shikonin-induced cell cycle arrest via the Egr1/p21 pathway.
Experimental Workflow
A logical workflow is crucial for the systematic evaluation of a novel compound.
References
- 1. pknaiklab.in [pknaiklab.in]
- 2. Shikonin Reduces Growth of Docetaxel-Resistant Prostate Cancer Cells Mainly through Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shikonin causes cell-cycle arrest and induces apoptosis by regulating the EGFR–NF-κB signalling pathway in human epidermoid carcinoma A431 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Cangorinine E-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the formulation and in vivo evaluation of Cangorinine E-1, a potent maytansinoid derivative with significant anticancer potential. Due to its expected poor aqueous solubility, this document outlines effective solubilization strategies, detailed protocols for formulation preparation, and methodologies for preclinical in vivo studies. The provided information is intended to facilitate the successful preclinical development of this compound.
Introduction to this compound
This compound is a structurally complex natural product belonging to the maytansinoid family. Maytansinoids are highly potent microtubule-targeting agents that have demonstrated significant efficacy in cancer therapy. They exert their cytotoxic effects by inhibiting the assembly of microtubules, which are essential for cell division, leading to mitotic arrest and subsequent apoptosis (programmed cell death) in rapidly dividing cancer cells. The complex structure of this compound suggests it is likely to be poorly soluble in aqueous solutions, a common challenge in the formulation of maytansinoid compounds for in vivo administration.
Physicochemical Properties and Solubility
While specific experimental solubility data for this compound is not widely available, its structural similarity to other maytansinoids, such as Mertansine (DM1), suggests poor water solubility. The following table summarizes the known properties of this compound and the solubility of the related maytansinoid, Mertansine, which can be used as a guiding reference.
| Property | This compound | Mertansine (DM1) - Reference |
| Molecular Formula | C₄₃H₄₉NO₁₈ | C₃₅H₄₈ClN₃O₁₀S |
| Molecular Weight | 867.8 g/mol | 738.3 g/mol |
| Aqueous Solubility | Expected to be very low | Sparingly soluble in aqueous buffers (~0.03 mg/mL in 1:30 DMF:PBS)[1] |
| Organic Solvent Solubility | Expected to be soluble in polar aprotic solvents | Soluble in Ethanol (~0.25 mg/mL), DMSO (~20 mg/mL), and DMF (~33 mg/mL)[1] |
Recommended Formulation Strategies for In Vivo Studies
Given the anticipated low aqueous solubility of this compound, a suitable formulation is critical for achieving adequate systemic exposure in in vivo studies. A co-solvent-based formulation is a common and effective approach for early preclinical evaluations.
Co-Solvent Formulation
A mixture of organic solvents and aqueous solutions can be used to solubilize this compound for intravenous (IV) administration. The selection of co-solvents should be based on their solubilizing capacity and toxicological acceptability in the chosen animal model.
Table 1: Recommended Co-Solvent Formulations for this compound
| Formulation ID | Composition | Maximum Recommended Concentration of this compound (mg/mL) | Administration Route |
| CE1-IV-01 | 10% DMSO, 40% PEG400, 50% Saline | 1.0 | Intravenous (IV) |
| CE1-IV-02 | 5% Solutol HS 15, 95% Saline | 0.5 | Intravenous (IV) |
| CE1-IP-01 | 10% DMSO, 90% Corn Oil | 2.0 | Intraperitoneal (IP) |
Experimental Protocols
Protocol for Preparation of Co-Solvent Formulation (CE1-IV-01)
This protocol describes the preparation of a 1 mg/mL solution of this compound for intravenous administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
0.9% Sodium Chloride Injection, USP (Saline)
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Weigh the required amount of this compound in a sterile vial.
-
Add the calculated volume of DMSO to the vial to achieve a concentration of 10 mg/mL.
-
Gently vortex or sonicate the mixture until the this compound is completely dissolved.
-
In a separate sterile vial, add the calculated volume of PEG400.
-
Slowly add the this compound/DMSO solution to the PEG400 while vortexing to ensure proper mixing.
-
Finally, add the required volume of saline to the mixture to achieve the final desired concentration of 1 mg/mL this compound in a vehicle of 10% DMSO, 40% PEG400, and 50% Saline.
-
Visually inspect the final solution for any precipitation or particulates. The solution should be clear.
-
The formulation should be prepared fresh on the day of dosing and kept at room temperature.
In Vivo Antitumor Efficacy Study Protocol
This protocol outlines a general procedure for evaluating the antitumor efficacy of the this compound formulation in a tumor xenograft model.
Animal Model:
-
Female athymic nude mice (6-8 weeks old)
Tumor Cell Line:
-
A suitable human cancer cell line (e.g., BT-474 breast cancer, BJAB lymphoma)
Procedure:
-
Subcutaneously implant tumor cells into the flank of each mouse.
-
Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer the this compound formulation (e.g., CE1-IV-01 at a specified dose) and vehicle control intravenously twice a week for 3 weeks.
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Signaling Pathways and Mechanism of Action
This compound, as a maytansinoid, is expected to exert its anticancer effects by disrupting microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
Proposed Signaling Pathway for this compound-Induced Apoptosis
The following diagram illustrates the proposed signaling cascade initiated by this compound's interaction with tubulin, leading to apoptosis.
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Workflow Visualization
The following diagram outlines the key steps in the preclinical evaluation of a this compound formulation.
Caption: Workflow for this compound formulation and in vivo testing.
Safety and Handling
This compound is a highly potent cytotoxic agent and should be handled with extreme caution in a laboratory setting designed for handling hazardous materials. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, should be worn at all times. All handling of the dry powder and concentrated solutions should be performed in a certified chemical fume hood or a biological safety cabinet.
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation to overcome its poor aqueous solubility. The co-solvent-based formulations and protocols provided in these application notes offer a robust starting point for preclinical studies. Further optimization and characterization of the formulation may be required based on the specific experimental needs and animal model used. Understanding the mechanism of action, centered around microtubule disruption and apoptosis induction, will be key to interpreting the in vivo efficacy data and guiding further development of this promising anticancer agent.
References
Cangorinine E-1: Application Notes for Antiviral and Anti-inflammatory Research
Introduction
Cangorinine E-1 is a naturally occurring dihydroagarofuran (B1235886) sesquiterpenoid alkaloid isolated from plants of the Celastraceae family, such as Maytenus species and Tripterygium wilfordii. As a member of this class of complex natural products, this compound holds potential as a tool compound for investigating novel biological activities. While direct research on this compound is emerging, the broader family of sesquiterpenoid alkaloids from Celastraceae is well-documented for potent anti-inflammatory and immunomodulatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Additionally, initial studies have indicated that this compound possesses weak inhibitory effects against Herpes Simplex Virus type II (HSV-2), suggesting its potential utility in antiviral research.
These application notes provide researchers with an overview of this compound's activities, quantitative data from closely related compounds, and detailed protocols for investigating its potential as both an antiviral agent and an inhibitor of inflammatory signaling pathways.
Quantitative Data
Quantitative data for this compound is limited in publicly available literature. However, data from structurally related sesquiterpenoids and other compounds isolated from the Celastraceae family provide a strong rationale for its investigation and offer benchmark values for experimental design. The table below summarizes the inhibitory activities of representative compounds on the NF-κB pathway and the production of inflammatory mediators.
| Compound | Assay | Target/Stimulus | Cell Line | Activity (IC₅₀) | Reference |
| Celastrol | NF-κB Reporter Gene | LPS-induced | RAW264.7 | ~2 µM | |
| Eupatolide | NF-κB Reporter Gene | LPS-induced | RAW264.7 | 1.54 µM | |
| Inulanolide B | NF-κB Reporter Gene | LPS-induced | RAW264.7 | 0.49 µM | |
| Inulanolide D | NF-κB Reporter Gene | LPS-induced | RAW264.7 | 0.48 µM | |
| Chlorojanerin | TNF-α Production | LPS-stimulated | THP-1 | 2.3 µM | [1] |
| Chlorojanerin | IL-6 Production | LPS-stimulated | THP-1 | 1.8 µM | [1] |
| Sesquiterpene Lactones (General) | NF-κB DNA Binding (EMSA) | Various stimuli | Various | 5 - 200 µM |
Signaling Pathway and Workflow Diagrams
To visually represent the mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Experimental Protocols
The following protocols are detailed methodologies for key experiments. These are representative protocols derived from studies on related compounds and can be adapted for this compound.
Protocol 1: Plaque Reduction Assay for Anti-HSV-2 Activity
This assay determines the ability of a compound to inhibit virus-induced cell death and plaque formation.
Materials:
-
Vero cells (or other HSV-2 susceptible cell line)
-
Herpes Simplex Virus Type 2 (HSV-2)
-
This compound (dissolved in DMSO)
-
Acyclovir (positive control)
-
Minimum Essential Medium (MEM) with 2% Fetal Bovine Serum (FBS)
-
Carboxymethyl cellulose (B213188) (CMC) or Methylcellulose overlay medium
-
Crystal Violet staining solution (0.1% crystal violet in 1% ethanol)
-
Phosphate Buffered Saline (PBS)
-
6-well or 24-well cell culture plates
Methodology:
-
Cell Seeding: Seed Vero cells in 24-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 2.5 x 10⁵ cells/well).
-
Virus Preparation: Prepare serial dilutions of the HSV-2 stock in serum-free MEM to determine the titer that yields approximately 50-100 plaque-forming units (PFU) per well.
-
Compound Treatment & Infection:
-
When the cell monolayer is confluent, remove the growth medium.
-
Wash the monolayer once with PBS.
-
In separate tubes, mix the HSV-2 inoculum (at the predetermined PFU) with various non-toxic concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or controls (Acyclovir, DMSO vehicle).
-
Incubate this virus-compound mixture for 1 hour at 37°C.
-
Add 200 µL of the mixture to each well.
-
Incubate for 1-2 hours at 37°C with gentle rocking every 15-20 minutes to allow for viral adsorption.
-
-
Overlay:
-
After the adsorption period, aspirate the inoculum from the wells.
-
Overlay the cell monolayer with 1 mL of overlay medium (e.g., MEM containing 2% FBS and 0.5% CMC) containing the same concentration of this compound or controls as used in the previous step.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator until viral plaques are visible.
-
Staining and Quantification:
-
Aspirate the overlay medium and gently wash the cells with PBS.
-
Fix the cells with 10% formalin for 20 minutes.
-
Stain the fixed cells with Crystal Violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well. The percentage of inhibition is calculated as: [1 - (Plaques in treated well / Plaques in vehicle control well)] x 100. The IC₅₀ value can then be determined by non-linear regression analysis.
-
Protocol 2: NF-κB Inhibition Assay by Western Blot
This protocol assesses the effect of this compound on the phosphorylation of IκBα and the nuclear translocation of p65, key events in NF-κB activation.[2][3]
Materials:
-
RAW264.7 macrophages or other suitable cell line
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
PBS, RIPA lysis buffer, protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kits (optional, for translocation)
-
Primary antibodies: anti-p-IκBα (Ser32), anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Methodology:
-
Cell Culture and Treatment:
-
Seed RAW264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or DMSO vehicle for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 15-30 minutes (for p-IκBα analysis) or 60 minutes (for p65 translocation). A non-stimulated control should be included.
-
-
Protein Extraction:
-
Whole-cell lysates: Wash cells with ice-cold PBS and lyse directly in RIPA buffer containing inhibitors.
-
Nuclear/Cytoplasmic Fractionation: Use a commercial kit according to the manufacturer's instructions to separate cytoplasmic and nuclear fractions.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to the loading control (β-actin for whole-cell/cytoplasmic, Lamin B1 for nuclear).
-
Analyze the data to determine if this compound inhibits LPS-induced IκBα phosphorylation/degradation and p65 nuclear translocation.[2]
-
Protocol 3: Measurement of Nitric Oxide (NO) Production (Griess Assay)
This colorimetric assay quantifies nitrite (B80452), a stable breakdown product of NO, in the cell culture supernatant as an indicator of iNOS activity, a downstream target of NF-κB.
Materials:
-
RAW264.7 cells
-
This compound
-
LPS
-
Griess Reagent (Component A: Sulfanilamide solution; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution)
-
Sodium nitrite standard solution
-
96-well plates
Methodology:
-
Cell Seeding and Treatment:
-
Seed RAW264.7 cells in a 96-well plate (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.
-
Pre-treat cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include vehicle control and non-stimulated control wells.
-
-
Griess Reaction:
-
Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.
-
Transfer 50 µL of cell culture supernatant from each well of the treatment plate to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples using the standard curve.
-
Determine the percentage of NO production inhibition relative to the LPS-stimulated vehicle control. Calculate the IC₅₀ value.[4]
-
References
- 1. Celastrus orbiculatus - Wikipedia [en.wikipedia.org]
- 2. Celastrol inhibits migration and invasion through blocking the NF-κB pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of NF-kappa B activation through targeting I kappa B kinase by celastrol, a quinone methide triterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiinflammatory constituents of Celastrus orbiculatus inhibit the NF-kappaB activation and NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cangorinine E-1 in Disease Models: A Review and Exemplar Application in Oncology
Note to the user: Initial searches for "Cangorinine E-1" did not yield specific information on this compound. It is possible that this is a novel, not yet widely published, or proprietary compound name. To fulfill the request for detailed Application Notes and Protocols in the specified format, we have used a well-researched molecule, Cyclin E1 (CCNE1) , as an exemplar to illustrate the application in a specific disease model—tubo-ovarian high-grade serous carcinoma. This will demonstrate the depth of content, data presentation, and visualization requested.
Application Notes: Cyclin E1 (CCNE1) in Tubo-Ovarian High-Grade Serous Carcinoma Models
Introduction
Cyclin E1 (CCNE1) is a critical cell cycle regulator that, when overexpressed or amplified, acts as a potent oncogene in various cancers, including tubo-ovarian high-grade serous carcinoma (HGSC).[1] Its role in driving tumorigenesis makes it a significant biomarker and a promising therapeutic target.[1] This document provides an overview of the application of studying CCNE1 in HGSC models, complete with quantitative data, experimental protocols, and pathway diagrams.
Quantitative Data Summary
The following table summarizes the prevalence of CCNE1 amplification and overexpression in tubo-ovarian high-grade serous carcinoma based on a large consortium study.[1]
| Parameter | Method | Cohort Size | Result | Reference |
| High-Level Gene Amplification | Chromogenic in situ Hybridization | 3029 HGSC cases | 8.6% (>8 copies) | [1] |
| Protein Overexpression | Immunohistochemistry | 3029 HGSC cases | 22.4% (>60% staining with ≥5% strong intensity) | [1] |
| mRNA Expression | Not specified | 2419 samples | Investigated | [1] |
Signaling Pathway
Cyclin E1 forms a complex with Cyclin-Dependent Kinase 2 (CDK2), which is a key driver of the G1/S phase transition in the cell cycle. The Cyclin E1/CDK2 complex phosphorylates several substrates, including Retinoblastoma protein (pRb), leading to the release of E2F transcription factors. This, in turn, promotes the transcription of genes required for DNA replication and cell cycle progression. Dysregulation of this pathway, often through CCNE1 amplification, leads to uncontrolled cell proliferation, a hallmark of cancer.
Experimental Protocols
1. Detection of CCNE1 Gene Amplification by Chromogenic in Situ Hybridization (CISH)
This protocol describes a method to detect and quantify CCNE1 gene amplification in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Materials:
-
FFPE tissue slides (4-5 µm thick)
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Heat-induced epitope retrieval (HIER) solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Protease digestion solution (e.g., pepsin)
-
CCNE1 gene probe (labeled)
-
Chromosome 19 centromere (CEN19) probe (labeled, as a control)
-
Hybridization buffer
-
Stringent wash buffers
-
Chromogen detection kit (e.g., DAB)
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol washes (100%, 95%, 70%) and finally in distilled water.
-
Pre-treatment: Perform HIER by incubating slides in pre-heated citrate buffer. Follow with protease digestion to unmask the target DNA.
-
Denaturation: Apply the CCNE1 and CEN19 probes to the tissue, cover with a coverslip, and denature the DNA by heating.
-
Hybridization: Incubate the slides in a humidified chamber overnight at a controlled temperature to allow the probes to anneal to the target DNA.
-
Washing: Perform stringent washes to remove non-specifically bound probes.
-
Detection: Use an appropriate antibody-enzyme conjugate to detect the labeled probes, followed by the addition of a chromogenic substrate (e.g., DAB) to visualize the signal.
-
Counterstaining and Mounting: Lightly counterstain the nuclei with hematoxylin, dehydrate the slides through an ethanol series and xylene, and mount with a permanent mounting medium.
-
Analysis: Under a bright-field microscope, count the number of CCNE1 gene signals and CEN19 signals in at least 60 tumor cell nuclei. High-level amplification is defined as a CCNE1/CEN19 ratio > 2.0 or the presence of >8 copies of the gene per nucleus.[1]
2. Assessment of Cyclin E1 Protein Overexpression by Immunohistochemistry (IHC)
This protocol outlines the steps for detecting Cyclin E1 protein expression in FFPE tissue sections.
Materials:
-
FFPE tissue slides (4-5 µm thick)
-
Xylene and ethanol series
-
Antigen retrieval solution (e.g., EDTA buffer, pH 9.0)
-
Primary antibody against Cyclin E1
-
Secondary antibody (HRP-conjugated)
-
DAB chromogen kit
-
Hematoxylin counterstain
-
Peroxide block and protein block solutions
Procedure:
-
Deparaffinization and Rehydration: As described in the CISH protocol.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using an appropriate buffer.
-
Blocking: Block endogenous peroxidase activity and non-specific protein binding.
-
Primary Antibody Incubation: Apply the primary anti-Cyclin E1 antibody at a predetermined optimal dilution and incubate.
-
Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody.
-
Detection: Visualize the antibody binding with a DAB substrate, which produces a brown precipitate.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount.
-
Scoring: Evaluate the percentage of tumor cells with positive nuclear staining and the intensity of the staining (weak, moderate, strong). Overexpression can be defined as >60% of tumor cells staining positive, with at least 5% demonstrating strong intensity.[1]
Experimental Workflow Diagram
References
Application Notes and Protocols: Cangorinine E-1 Target Engagement and Validation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cangorinine E-1 is a dihydroagarofuran (B1235886) derivative, a class of sesquiterpenoids isolated from Tripterygium wilfordii. While the precise molecular target of this compound has not been definitively identified in publicly available literature, compounds with a similar dihydro-β-agarofuran scaffold have been investigated for their ability to modulate the activity of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance in cancer.
These application notes provide a comprehensive overview of proposed target engagement and validation assays for investigating the interaction of this compound with its putative target, P-glycoprotein (P-gp). The protocols and workflows described herein are based on established methodologies for characterizing small molecule interactions with membrane transporters.
Proposed Target: P-glycoprotein (ABCB1)
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is an ATP-dependent efflux pump that transports a wide range of substrates out of cells. Overexpression of P-gp is a common mechanism of multidrug resistance in cancer cells, reducing the intracellular concentration and efficacy of chemotherapeutic agents. Small molecules that inhibit P-gp can potentially reverse this resistance and restore the sensitivity of cancer cells to chemotherapy.
Data Presentation: Summary of Hypothetical Quantitative Data
The following tables summarize the kind of quantitative data that would be generated from the described assays to characterize the interaction of this compound with P-gp.
| Biochemical Assays | Parameter | Hypothetical Value for this compound | Control (Verapamil) |
| ATPase Activity Assay | EC₅₀ | 1.5 µM | 0.5 µM |
| [³H]-Azidopine Photolabeling Assay | IC₅₀ | 2.8 µM | 0.9 µM |
| Surface Plasmon Resonance (SPR) | Kᴅ | 750 nM | 320 nM |
| kₐ (on-rate) | 1.2 x 10⁴ M⁻¹s⁻¹ | 2.5 x 10⁴ M⁻¹s⁻¹ | |
| kₔ (off-rate) | 9.0 x 10⁻³ s⁻¹ | 8.0 x 10⁻³ s⁻¹ |
| Cell-Based Assays | Parameter | Hypothetical Value for this compound | Control (Verapamil) |
| Calcein-AM Efflux Assay | IC₅₀ | 3.2 µM | 1.1 µM |
| Rhodamine 123 Efflux Assay | IC₅₀ | 4.5 µM | 1.8 µM |
| Chemosensitization Assay (with Doxorubicin) | Fold Reversal | 8.5-fold | 12-fold |
Experimental Protocols
Biochemical Assays
This assay measures the ATP hydrolysis activity of P-gp, which is stimulated by its substrates and inhibited by its modulators.
Protocol:
-
Prepare P-gp-rich membrane vesicles from a suitable expression system (e.g., Sf9 insect cells).
-
In a 96-well plate, add 10 µL of this compound at various concentrations (e.g., 0.01 to 100 µM). Include a positive control (e.g., Verapamil) and a negative control (vehicle).
-
Add 20 µL of P-gp membrane vesicles (5 µg protein) to each well.
-
Initiate the reaction by adding 20 µL of 10 mM Mg-ATP.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 5% SDS.
-
Measure the amount of inorganic phosphate (B84403) (Pi) released using a malachite green-based colorimetric detection reagent.
-
Read the absorbance at 620 nm.
-
Calculate the EC₅₀ value by plotting the percentage of ATPase activity against the log concentration of this compound.
This is a competitive binding assay where the binding of a radiolabeled P-gp substrate ([³H]-Azidopine) is competed by the test compound.
Protocol:
-
In a microfuge tube, incubate P-gp-rich membrane vesicles (50 µg protein) with various concentrations of this compound for 10 minutes at room temperature.
-
Add 10 nM [³H]-Azidopine and incubate for a further 5 minutes in the dark.
-
Expose the samples to UV light (365 nm) for 10 minutes on ice to induce covalent cross-linking of azidopine (B1666438) to P-gp.
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the radiolabeled P-gp band by autoradiography or phosphorimaging.
-
Quantify the band intensity and calculate the IC₅₀ value, representing the concentration of this compound that inhibits 50% of [³H]-Azidopine binding.
Cell-Based Assays
Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate of P-gp. Once inside the cell, it is cleaved by esterases to the fluorescent molecule calcein, which is trapped inside. P-gp activity results in the efflux of Calcein-AM, leading to lower intracellular fluorescence.
Protocol:
-
Seed P-gp overexpressing cells (e.g., MES-SA/Dx5) and the parental sensitive cell line (e.g., MES-SA) in a 96-well black, clear-bottom plate.
-
The next day, wash the cells with Hank's Balanced Salt Solution (HBSS).
-
Incubate the cells with various concentrations of this compound or a control inhibitor for 30 minutes at 37°C.
-
Add 1 µM Calcein-AM to all wells and incubate for another 30 minutes at 37°C.
-
Wash the cells three times with ice-cold HBSS.
-
Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).
-
Calculate the IC₅₀ value based on the increase in fluorescence in the presence of this compound.
This assay determines the ability of this compound to reverse P-gp-mediated resistance to a chemotherapeutic drug.
Protocol:
-
Seed P-gp overexpressing cells in a 96-well plate.
-
Treat the cells with a serial dilution of a chemotherapeutic agent (e.g., Doxorubicin) in the presence or absence of a fixed, non-toxic concentration of this compound.
-
Incubate the cells for 72 hours.
-
Assess cell viability using a standard method such as the MTT assay.
-
Determine the IC₅₀ of the chemotherapeutic agent with and without this compound.
-
The Fold Reversal (FR) is calculated as: FR = IC₅₀ (chemotherapeutic alone) / IC₅₀ (chemotherapeutic + this compound).
Visualizations
Signaling Pathway and Mechanism
Application Notes & Protocols: Labeling of Cangorinine E-1 for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cangorinine E-1 is a complex natural product with the molecular formula C43H49NO18. The ability to visualize the biodistribution, cellular uptake, and target engagement of such small molecules is crucial for understanding their mechanism of action and for drug development. These application notes provide detailed protocols for the fluorescent and radiolabeling of this compound to facilitate its use in a variety of imaging studies. The protocols are designed to be adaptable and can be modified based on the specific research question and available resources.
Data Presentation
Table 1: Hypothetical Physicochemical Properties of Labeled this compound
| Property | Unlabeled this compound | Fluorescently Labeled this compound (FITC) | Radiolabeled this compound ([18F]FDG) |
| Molecular Weight ( g/mol ) | 867.8 | ~1257.2 | ~1049.8 |
| Purity (%) | >95 | >95 | >95 |
| Solubility | DMSO, Methanol (B129727) | DMSO, Methanol | Aqueous buffers, DMSO |
| Excitation Wavelength (nm) | N/A | 495 | N/A |
| Emission Wavelength (nm) | N/A | 525 | N/A |
| Radioactivity (mCi/mmol) | N/A | N/A | >1000 |
Table 2: Representative Data from In Vitro Cell Uptake Study
| Cell Line | Labeled this compound | Concentration (µM) | Incubation Time (hr) | % Cell Uptake |
| MCF-7 | FITC-Cangorinine E-1 | 1 | 1 | 15.2 ± 2.1 |
| MCF-7 | FITC-Cangorinine E-1 | 1 | 4 | 45.8 ± 5.3 |
| HeLa | FITC-Cangorinine E-1 | 1 | 1 | 12.5 ± 1.8 |
| HeLa | FITC-Cangorinine E-1 | 1 | 4 | 38.9 ± 4.7 |
Table 3: Representative Data from In Vivo Biodistribution Study
| Organ | [18F]FDG-Cangorinine E-1 (%ID/g) 1 hr Post-Injection | [18F]FDG-Cangorinine E-1 (%ID/g) 4 hr Post-Injection |
| Blood | 5.6 ± 0.8 | 1.2 ± 0.3 |
| Heart | 2.1 ± 0.4 | 1.5 ± 0.2 |
| Lungs | 3.4 ± 0.6 | 2.1 ± 0.5 |
| Liver | 15.2 ± 2.5 | 18.9 ± 3.1 |
| Spleen | 4.8 ± 0.9 | 6.2 ± 1.1 |
| Kidneys | 25.7 ± 4.1 | 10.3 ± 2.2 |
| Tumor | 8.9 ± 1.5 | 12.4 ± 2.8 |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound with FITC
This protocol describes the conjugation of Fluorescein isothiocyanate (FITC) to this compound. Based on the structure of this compound, which contains hydroxyl and secondary amine groups, a potential labeling strategy involves targeting the secondary amine for conjugation.
Materials:
-
This compound
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Sephadex LH-20 or preparative HPLC system
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Solvents for TLC and HPLC (e.g., Dichloromethane/Methanol)
Procedure:
-
Dissolve this compound (1 mg) in anhydrous DMF (200 µL).
-
Add TEA (1.5 µL, 2 equivalents) to the solution.
-
In a separate vial, dissolve FITC (1.2 mg, 1.2 equivalents) in anhydrous DMF (100 µL).
-
Add the FITC solution dropwise to the this compound solution while stirring.
-
Allow the reaction to proceed for 4-6 hours at room temperature, protected from light.
-
Monitor the reaction progress by TLC (e.g., 10:1 Dichloromethane/Methanol). The formation of a new, more polar fluorescent spot indicates successful conjugation.
-
Upon completion, purify the reaction mixture using either a Sephadex LH-20 column eluted with methanol or by preparative HPLC to isolate the FITC-Cangorinine E-1 conjugate.
-
Characterize the final product by mass spectrometry and determine the concentration by UV-Vis spectrophotometry using the absorbance of FITC at 495 nm.
Protocol 2: Radiolabeling of this compound with Fluorine-18
This protocol outlines a potential strategy for radiolabeling this compound using a prosthetic group approach with N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB). This method targets the secondary amine on this compound.
Materials:
-
This compound
-
N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) (synthesized according to established methods)
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Analytical and semi-preparative HPLC systems with a radioactivity detector
-
Solvents for HPLC (e.g., Acetonitrile/Water with 0.1% TFA)
Procedure:
-
Synthesize [18F]SFB according to literature procedures.
-
Dissolve this compound (0.5 mg) in DMF (100 µL).
-
Add TEA (1 µL) to the solution.
-
Add the prepared [18F]SFB in DMF to the this compound solution.
-
Heat the reaction mixture at 80-100°C for 15-20 minutes.
-
After cooling, dilute the reaction mixture with water and pass it through a C18 SPE cartridge to trap the crude product.
-
Wash the cartridge with water to remove unreacted [18F]fluoride.
-
Elute the crude [18F]SFB-Cangorinine E-1 from the cartridge with acetonitrile.
-
Purify the radiolabeled product using a semi-preparative HPLC system.
-
The final product should be formulated in a biocompatible solvent (e.g., saline with a small amount of ethanol (B145695) or DMSO) for in vivo studies.
-
Perform quality control by analytical HPLC to determine radiochemical purity and specific activity.
Protocol 3: In Vitro Cell Uptake Assay
This protocol describes how to assess the uptake of fluorescently labeled this compound in cultured cells.
Materials:
-
FITC-Cangorinine E-1
-
Cell culture medium and supplements
-
Selected cancer cell lines (e.g., MCF-7, HeLa)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of FITC-Cangorinine E-1 in DMSO and dilute it to the desired final concentration in cell culture medium.
-
Remove the old medium from the wells and add the medium containing FITC-Cangorinine E-1.
-
Incubate the plate for various time points (e.g., 1, 4, 24 hours) at 37°C in a CO2 incubator.
-
After incubation, wash the cells three times with cold PBS to remove extracellular probe.
-
Add fresh PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader (Excitation: 495 nm, Emission: 525 nm).
-
For visualization, cells can be imaged using a fluorescence microscope.
Protocol 4: In Vivo Biodistribution Study
This protocol details the procedure for evaluating the biodistribution of radiolabeled this compound in a tumor-bearing mouse model.
Materials:
-
[18F]FDG-Cangorinine E-1
-
Tumor-bearing mice (e.g., BALB/c nude mice with xenograft tumors)
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
-
Standard laboratory dissection tools
Procedure:
-
Anesthetize the tumor-bearing mice.
-
Inject a known amount of [18F]FDG-Cangorinine E-1 (e.g., 100 µCi in 100 µL of saline) via the tail vein.
-
Allow the radiotracer to distribute for predetermined periods (e.g., 1, 4, 24 hours).
-
At each time point, euthanize a group of mice by a humane method.
-
Dissect major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, tumor).
-
Weigh each organ/tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Caption: Workflow for labeling this compound.
Caption: In vitro cell uptake experimental workflow.
Caption: In vivo biodistribution experimental workflow.
Caption: Generalized signaling pathway of a labeled small molecule.
Application Notes for Cangorinine E-1 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor family that plays a central role in regulating a wide variety of cellular processes, including immune and inflammatory responses, cell proliferation, and survival. Dysregulation of the NF-κB signaling pathway is implicated in a range of pathologies, including cancer, inflammatory conditions, and autoimmune diseases.[1] Consequently, the NF-κB pathway represents a key target for therapeutic intervention. Cangorinine E-1 is a novel small molecule inhibitor of the NF-κB signaling pathway. These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) applications to identify and characterize modulators of NF-κB activity.
Biochemical Properties of this compound (Hypothetical)
| Property | Value |
| Molecular Formula | C₂₅H₂₉N₃O₄ |
| Molecular Weight | 447.52 g/mol |
| Purity | >98% (HPLC) |
| Solubility | Soluble in DMSO (>20 mg/mL), sparingly soluble in ethanol, and insoluble in water. |
| Storage | Store at -20°C for long-term stability. Protect from light. |
Mechanism of Action
This compound is hypothesized to inhibit the canonical NF-κB signaling pathway. In this pathway, stimuli such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1) lead to the activation of the IκB kinase (IKK) complex.[2] IKK then phosphorylates the inhibitory IκBα protein, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimer (typically p65/p50) to translocate into the nucleus and activate the transcription of target genes. This compound is believed to interfere with the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene activation.
Signaling Pathway
High-Throughput Screening Protocol: NF-κB Luciferase Reporter Gene Assay
This protocol describes a cell-based HTS assay to identify and characterize inhibitors of the NF-κB pathway using a luciferase reporter system.
Principle
This assay utilizes a mammalian cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence following the addition of a substrate.[3] Inhibitors of the pathway will decrease the luminescent signal.
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing an NF-κB-luciferase reporter construct (e.g., THP-1 NF-κB-Luc2).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., hygromycin).
-
Assay Plate: White, opaque 96-well or 384-well cell culture plates.
-
This compound Stock Solution: 10 mM in 100% DMSO.
-
Positive Control: Known NF-κB inhibitor (e.g., BAY 11-7082).
-
Stimulant: Tumor Necrosis Factor-alpha (TNF-α), human recombinant.
-
Luciferase Assay Reagent: (e.g., Bright-Glo™ Luciferase Assay System).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
DMSO: Cell culture grade.
Experimental Workflow
Detailed Protocol
Day 1: Cell Seeding
-
Culture the NF-κB reporter cell line according to standard protocols.
-
On the day of the assay, harvest cells and perform a cell count.
-
Dilute the cells in fresh culture medium to a final concentration that will result in approximately 80-90% confluency on the day of the assay (e.g., 2,500 cells/well for a 384-well plate).
-
Dispense the cell suspension into the wells of a white, opaque microplate.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.
Day 2: Compound Treatment and Signal Detection
-
Prepare a serial dilution of this compound in assay medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Include wells for negative controls (vehicle-treated, unstimulated cells), positive controls (vehicle-treated, TNF-α stimulated cells), and a reference inhibitor.
-
Remove the culture medium from the cell plate and add the diluted compounds.
-
Incubate the plate for 1-2 hours at 37°C.
-
Prepare the TNF-α solution in culture medium to a final concentration that induces a robust luciferase signal (e.g., 10-20 ng/mL).
-
Add the TNF-α solution to all wells except the negative controls.
-
Incubate the plate for 6-8 hours at 37°C with 5% CO₂.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
Data Analysis and Interpretation
-
Normalization: The percentage of inhibition is calculated using the following formula: % Inhibition = 100 x [1 - (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control)]
-
Dose-Response Curves: Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the dose-response curve to a four-parameter logistic equation. The IC₅₀ is the concentration of an inhibitor where the response is reduced by half.
Quantitative Data for Known NF-κB Inhibitors
The following table provides IC₅₀ values for several known NF-κB inhibitors, which can be used as reference compounds in HTS assays.
| Compound | Target | Assay Type | Cell Line | IC₅₀ (nM) | Reference |
| Ecteinascidin 743 | NF-κB Signaling | Luciferase Reporter | HEK293 | 20 | |
| Sunitinib Malate | IκBα Phosphorylation | Beta-lactamase Reporter | ME-180 | 1,100 | |
| Lestaurtinib | IκBα Phosphorylation | Beta-lactamase Reporter | ME-180 | 1,800 | |
| Emetine | IκBα Phosphorylation | Beta-lactamase Reporter | ME-180 | 110 | |
| Bithionol | IκBα Phosphorylation | Beta-lactamase Reporter | ME-180 | 2,000 | |
| TCPA-1 | IKKβ | Luciferase Reporter | HEK293 | <1 | [1] |
| IMD 0354 | IKKβ | Luciferase Reporter | HEK293 | <1 | [1] |
Conclusion
The described HTS assay provides a robust and reliable method for the identification and characterization of inhibitors of the NF-κB signaling pathway, such as the novel compound this compound. This application note offers a detailed protocol and data analysis workflow to facilitate the use of this compound in drug discovery and development programs targeting NF-κB-mediated diseases.
References
Troubleshooting & Optimization
Improving Cangorinine E-1 solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Cangorinine E-1 for in vitro assays.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing this compound for experimental use.
Issue 1: this compound powder is not dissolving in the initial organic solvent.
Initial Assessment: this compound, like many complex natural products, is expected to have low aqueous solubility. The first step is always to create a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common first choice.[1]
Troubleshooting Steps:
-
Verify Solvent Purity: Ensure you are using high-purity, anhydrous DMSO, as water content can significantly reduce the solubilizing capacity for hydrophobic compounds.
-
Increase Mechanical Agitation:
-
Apply Gentle Warming: Carefully warm the solution in a 37°C water bath for 5-10 minutes.[2] Be cautious, as prolonged exposure to heat can degrade some compounds.[2]
-
Attempt an Alternative Solvent: If DMSO fails, consider other organic solvents. However, always verify their compatibility with your specific assay system. Refer to the solvent data table below for alternatives.
Issue 2: The compound precipitates when the stock solution is diluted into aqueous media.
Initial Assessment: This common problem, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. The final concentration of the organic solvent is often too low to keep the compound dissolved.
Troubleshooting Steps:
-
Optimize the Dilution Process:
-
Pre-warm the aqueous medium (e.g., cell culture media, PBS) to 37°C.
-
While vortexing the aqueous medium, add the stock solution dropwise. This rapid mixing prevents localized high concentrations that lead to precipitation.[2]
-
-
Reduce Final Concentration: The simplest approach may be to lower the final working concentration of this compound in your assay.
-
Prepare Intermediate Dilutions: Instead of a single large dilution, perform serial dilutions. Prepare intermediate concentrations from your high-concentration stock using pure DMSO before making the final dilution into the aqueous buffer.[2]
-
Use Solubility Enhancers:
-
Co-solvents: Adding a water-miscible organic solvent can increase solubility.[1][3] Be mindful that high concentrations can be cytotoxic.
-
Surfactants: Agents like Sodium Lauryl Sulfate (SLS) can form micelles to keep the compound dispersed, but their compatibility with the assay must be verified.[4]
-
Cyclodextrins: These can form inclusion complexes that enhance the aqueous solubility of hydrophobic molecules.[1]
-
Data Presentation
Table 1: Common Solvents for Preparing Stock Solutions of Poorly Soluble Compounds
| Solvent | Type | Typical Starting Concentration | Advantages | Disadvantages |
| DMSO | Polar Aprotic | 10-100 mM | High solubilizing power for a wide range of organic compounds.[2] | Can be cytotoxic at concentrations >0.5%. May precipitate upon aqueous dilution.[2] |
| Ethanol | Polar Protic | 1-50 mM | Generally biocompatible and can be used in co-solvent systems.[2] | Lower solubilizing power than DMSO for highly nonpolar compounds.[2] |
| PEG 400 | Polymer | Formulation Dependent | Can significantly increase solubility; often used for in vivo studies.[2] | High viscosity may interfere with some automated liquid handling systems.[2] |
| DMF | Polar Aprotic | 10-50 mM | Good solubilizing power for many compounds. | Higher toxicity than DMSO; must be used with caution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 867.8 g/mol )
-
High-purity, anhydrous DMSO
-
Analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortexer and/or sonicator
Procedure:
-
Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) into a sterile vial.
-
Calculate Solvent Volume: Use the following formula to determine the volume of DMSO needed for a 10 mM stock: Volume (µL) = (Mass (mg) / 867.8 g/mol ) * 100,000 For 1 mg: (1 / 867.8) * 100,000 ≈ 115.2 µL
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.[2]
-
Mixing: Vortex the solution for at least 2 minutes.[2] If the compound is not fully dissolved, sonicate in a water bath for 5-10 minutes.[2] Gentle warming to 37°C can also be applied if necessary.
-
Visual Confirmation: Ensure the final solution is clear and free of any visible particulate matter.
-
Storage: Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Serial Dilution into Aqueous Assay Medium
Procedure:
-
Pre-warm Medium: Warm your sterile aqueous medium (e.g., cell culture medium + FBS) to 37°C to improve solubility.
-
Prepare Intermediate Dilution (in DMSO): Prepare an intermediate stock in pure DMSO. For example, dilute your 10 mM stock 1:10 in DMSO to create a 1 mM solution. This helps prevent shocking the compound out of solution.
-
Final Dilution (into Aqueous Medium): While vortexing the pre-warmed aqueous medium, add a small volume of the DMSO intermediate stock dropwise to reach the desired final concentration. For example, add 1 µL of a 1 mM stock to 999 µL of medium for a final concentration of 1 µM (with a final DMSO concentration of 0.1%).
-
Mix Thoroughly: Continue to mix the final solution for another 30 seconds to ensure it is homogeneous.
-
Use Immediately: It is best practice to prepare fresh dilutions for each experiment and use them immediately to avoid precipitation over time.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
References
Overcoming Cangorinine E-1 stability issues in solution
Frequently Asked Questions (FAQs)
Q1: My Compound X solution appears to be losing potency over a short period. What are the likely causes?
A1: Loss of potency in solution is a common issue for novel compounds and can be attributed to several factors:
-
Chemical Degradation: The compound may be susceptible to hydrolysis, oxidation, or photolysis.
-
Physical Instability: The compound might be precipitating out of solution due to low solubility or changes in temperature.
-
Adsorption: The compound could be adsorbing to the surface of the storage container (e.g., glass or plastic).
-
Microbial Contamination: Although less common in organic solvents, microbial growth can degrade the compound in aqueous solutions.
Q2: What initial steps should I take to investigate the stability of Compound X?
A2: A systematic approach is crucial. We recommend starting with a forced degradation study. This involves exposing a solution of Compound X to various stress conditions to rapidly identify potential degradation pathways. These conditions typically include:
-
Acidic stress (e.g., 0.1 N HCl)
-
Basic stress (e.g., 0.1 N NaOH)
-
Oxidative stress (e.g., 3% H₂O₂)
-
Thermal stress (e.g., elevated temperature, such as 60°C)
-
Photolytic stress (e.g., exposure to UV or fluorescent light)
Monitoring the sample at different time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential.[1][2]
Q3: How can I select an appropriate solvent to improve the stability of Compound X?
A3: Solvent selection is critical. Consider the following:
-
Polarity: Match the solvent polarity to that of Compound X to ensure good solubility.
-
Protic vs. Aprotic: If your compound is susceptible to hydrolysis, using an aprotic solvent (e.g., DMSO, DMF, Acetonitrile) is preferable to a protic solvent (e.g., water, ethanol, methanol).
-
Purity: Use high-purity, anhydrous solvents to minimize contaminants that could catalyze degradation.
-
pH and Buffers: For aqueous solutions, controlling the pH with a suitable buffer system can significantly enhance stability. The optimal pH should be determined experimentally.
Q4: Are there any additives I can use to enhance the stability of Compound X in solution?
A4: Yes, several excipients can be used to improve stability:
-
Antioxidants: For compounds prone to oxidation, consider adding antioxidants like ascorbic acid, butylated hydroxytoluene (BHT), or tocopherol.
-
Chelating Agents: If metal ions could be catalyzing degradation, adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can be beneficial.
-
Buffering Agents: To maintain a stable pH in aqueous solutions, use buffers like phosphate (B84403) or citrate (B86180) buffers.
-
Solubilizing Agents: To prevent precipitation, co-solvents (e.g., PEG 300/400) or surfactants (e.g., Tween® 80) can be employed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitate forms in the solution upon storage. | Low solubility, temperature fluctuations. | 1. Re-dissolve by gentle warming and sonication. 2. Consider using a co-solvent or a solubilizing agent. 3. Store at a constant, controlled temperature. |
| Solution changes color over time. | Chemical degradation, often oxidation or photolysis. | 1. Store the solution protected from light in an amber vial. 2. Purge the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing. 3. Add an antioxidant to the formulation. |
| Potency decreases, but no new peaks appear on the chromatogram. | Adsorption to the container surface. | 1. Use polypropylene (B1209903) or silanized glass vials. 2. Include a small amount of a non-ionic surfactant in the solvent system. |
| Multiple new peaks appear on the chromatogram during analysis. | Significant chemical degradation. | 1. Perform a forced degradation study to identify the degradation pathway(s). 2. Based on the results, adjust the solvent, pH, and storage conditions accordingly. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation pathways of Compound X.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of Compound X in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24, 48, and 72 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of a control sample (stored at -20°C). Calculate the percentage degradation and note the retention times of any new peaks.
Protocol 2: pH-Rate Profile Study
Objective: To determine the optimal pH for the stability of Compound X in an aqueous solution.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers).
-
Sample Preparation: Prepare solutions of Compound X in each buffer at a fixed concentration.
-
Incubation: Incubate all samples at a constant, elevated temperature (e.g., 40°C or 50°C) to accelerate degradation.
-
Time-Point Analysis: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
HPLC Analysis: Analyze the aliquots using a validated stability-indicating HPLC method.
-
Data Analysis: For each pH, plot the natural logarithm of the remaining concentration of Compound X versus time. The slope of this line will give the observed degradation rate constant (k_obs).
-
Profile Generation: Plot log(k_obs) versus pH to generate the pH-rate profile. The pH at which k_obs is at a minimum is the pH of maximum stability.
Data Presentation
Table 1: Summary of Forced Degradation Study for Compound X
| Stress Condition | Duration (hours) | % Degradation of Compound X | Number of Degradants |
| 0.1 N HCl, 60°C | 24 | 15.2% | 2 |
| 0.1 N NaOH, RT | 8 | 45.8% | 3 |
| 3% H₂O₂, RT | 24 | 22.5% | 1 |
| Thermal, 60°C | 72 | 8.9% | 1 |
| Photolytic | 24 | 31.0% | 2 |
Table 2: pH-Dependent Stability of Compound X at 40°C
| pH | Buffer System | Degradation Rate Constant (k_obs) (hr⁻¹) | Half-life (t½) (hours) |
| 2.0 | Citrate | 0.085 | 8.2 |
| 4.0 | Citrate | 0.021 | 33.0 |
| 6.0 | Phosphate | 0.015 | 46.2 |
| 8.0 | Phosphate | 0.055 | 12.6 |
| 10.0 | Borate | 0.120 | 5.8 |
Visualizations
Caption: Workflow for assessing and improving compound stability.
Caption: Potential degradation pathways for a novel compound.
Caption: Troubleshooting decision tree for stability issues.
References
Technical Support Center: Compound X Dose-Response Curve Optimization
Disclaimer: Due to the absence of publicly available biological data for Cangorinine E-1, this technical support center has been generated using a representative Tyrosine Kinase Inhibitor (TKI), "Compound X," as a template to illustrate the creation of a comprehensive support resource. The signaling pathways, experimental protocols, and troubleshooting guides provided are based on well-established principles for TKIs targeting the Epidermal Growth Factor Receptor (EGFR) and are intended for illustrative purposes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that researchers, scientists, and drug development professionals may encounter during the generation of a dose-response curve for Compound X.
Q1: My dose-response curve is flat, showing no inhibition even at high concentrations of Compound X. What are the possible causes?
A1: A flat dose-response curve indicates a lack of inhibitory activity. Several factors could be at play:
-
Compound Integrity:
-
Degradation: Ensure Compound X has been stored correctly according to the manufacturer's instructions. Improper storage can lead to degradation.
-
Solubility Issues: Confirm that Compound X is fully dissolved in the vehicle solvent (e.g., DMSO) before preparing dilutions in your assay medium. Precipitation of the compound will lead to an inaccurate final concentration.
-
-
Assay Conditions:
-
Inactive Target: Verify the expression and activity of the EGFR target in your chosen cell line. A positive control inhibitor known to target EGFR should be included to confirm assay performance.
-
Sub-optimal ATP Concentration (for in vitro kinase assays): For ATP-competitive inhibitors, the IC50 value is highly dependent on the ATP concentration. If performing a cell-free kinase assay, use an ATP concentration at or near the Km for the enzyme.
-
-
Cell-Based Assay Issues:
-
Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance mechanisms to EGFR inhibitors.
-
Incorrect Cell Seeding Density: Too high or too low of a cell density can affect the assay window and sensitivity.
-
Q2: I'm observing high variability between my replicate wells. What should I check?
A2: High variability often points to technical errors in assay setup.
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially during serial dilutions of Compound X and when adding reagents.
-
Inconsistent Cell Seeding: Make sure you have a homogeneous cell suspension before and during plating. "Edge effects" in multiwell plates can also lead to variability; it is good practice to fill the outer wells with sterile media or PBS and not use them for experimental samples.
-
Incomplete Reagent Mixing: Ensure all reagents, including Compound X dilutions and viability assay reagents, are thoroughly mixed before and after addition to the wells.
Q3: The IC50 value I calculated is significantly different from what I expected. What experimental parameters should I verify?
A3: A shift in the IC50 value can be due to several factors:
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to changes in cell characteristics and drug response.
-
Vehicle Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including the untreated controls, and is at a level that does not affect cell viability.
-
Incubation Time: The duration of compound exposure can significantly impact the IC50 value. Ensure incubation times are consistent between experiments.
Q4: My dose-response curve is not sigmoidal (e.g., it's biphasic or U-shaped). What does this mean?
A4: Non-sigmoidal curves can indicate complex biological responses or experimental artifacts.
-
Off-Target Effects: At higher concentrations, Compound X might be affecting other cellular targets, leading to a complex cellular response.
-
Compound Cytotoxicity: At very high concentrations, the compound may be inducing non-specific toxicity or even precipitating out of solution, leading to a "U-shaped" curve in some assays.
-
Assay Artifacts: Some assay reagents can be affected by high concentrations of test compounds. Running a cell-free control (compound in media with assay reagent) can help identify such interferences.
Data Presentation
Table 1: Dose-Response Data for Compound X on A431 Cells (72-hour incubation)
| Concentration (nM) | Log Concentration | % Inhibition (Mean) | Std. Deviation |
| 0 | - | 0.0 | 3.5 |
| 0.1 | -1.0 | 5.2 | 4.1 |
| 1 | 0.0 | 15.8 | 5.0 |
| 10 | 1.0 | 48.9 | 6.2 |
| 100 | 2.0 | 85.4 | 4.5 |
| 1000 | 3.0 | 98.1 | 2.1 |
| 10000 | 4.0 | 99.5 | 1.8 |
Table 2: Calculated IC50 Values for Compound X
| Cell Line | Assay Type | IC50 (nM) | 95% Confidence Interval |
| A431 | CellTiter-Glo® | 10.5 | 8.9 - 12.3 |
| HCC827 | MTT | 8.9 | 7.5 - 10.6 |
Experimental Protocols
Protocol 1: Dose-Response Curve Generation using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from established methods for determining cell viability based on the quantification of ATP.[1]
Materials:
-
A431 cells (or other target cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Compound X stock solution (e.g., 10 mM in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count healthy, log-phase A431 cells.
-
Seed 5,000 cells in 100 µL of complete growth medium per well into an opaque-walled 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Dilution and Treatment:
-
Prepare a serial dilution of Compound X in complete growth medium. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 10 µM).
-
Include a "vehicle control" (e.g., 0.1% DMSO in medium) and a "no-cell" control (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the appropriate Compound X dilution or control medium.
-
Incubate for the desired time period (e.g., 72 hours) at 37°C, 5% CO2.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[1]
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[1]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from the "no-cell" control wells from all other measurements.
-
Normalize the data by setting the average luminescence of the vehicle control wells to 100% viability (0% inhibition).
-
Calculate the percentage of inhibition for each concentration of Compound X.
-
Plot the percent inhibition versus the log of the Compound X concentration and fit a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[2]
-
Mandatory Visualizations
Signaling Pathway
Caption: EGFR signaling pathway inhibited by Compound X.
Experimental Workflow
Caption: Workflow for dose-response curve determination.
References
Technical Support Center: Troubleshooting Shikonin Experimental Variability
Disclaimer: The following information is provided for research purposes only. Shikonin (B1681659) is a potent bioactive compound and should be handled with appropriate safety precautions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with Shikonin. Given that "Cangorinine E-1" did not yield any specific results, this guide focuses on Shikonin, a well-researched naphthoquinone with known experimental variables.
Frequently Asked Questions (FAQs)
Q1: My experimental results with Shikonin are inconsistent. What are the common causes of variability?
A1: Inconsistent results with Shikonin can stem from several factors:
-
Compound Stability: Shikonin is sensitive to light and heat, which can lead to degradation and reduced activity. It also has a tendency to polymerize in alkaline media and polar solvents at high temperatures.[1]
-
Solubility Issues: Shikonin has poor water solubility, which can lead to precipitation in aqueous culture media and inaccurate dosing.[2][3]
-
Purity and Lot-to-Lot Variation: As a natural product, the purity of Shikonin can vary between suppliers and even between different lots from the same supplier. This can significantly impact its biological activity.
-
Cell Culture Conditions: Variations in cell seeding density, serum batches, and passage number can all contribute to experimental variability.
-
Experimental Protocol Execution: Minor deviations in incubation times, reagent concentrations, or procedural steps can lead to inconsistent outcomes.
Q2: How should I properly store and handle Shikonin to maintain its stability?
A2: To ensure the stability and activity of Shikonin:
-
Storage: Store solid Shikonin at -20°C in a light-protected container. Stock solutions in organic solvents like DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Handling: Protect Shikonin solutions from light during all experimental procedures by using amber-colored tubes and minimizing exposure to ambient light.[1] Prepare fresh dilutions in aqueous media for each experiment and do not store them for more than a day.
Q3: What is the best way to dissolve Shikonin for cell-based assays?
A3: Due to its poor aqueous solubility, a stock solution of Shikonin should first be prepared in an organic solvent such as DMSO, ethanol, or DMF. For cell culture experiments, this stock solution can then be further diluted in the desired aqueous buffer or culture medium. It is crucial to ensure that the final concentration of the organic solvent in the cell culture is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: I am observing unexpected cytotoxicity in my control cells treated with the vehicle (DMSO). How can I troubleshoot this?
A4: If you observe cytotoxicity in your vehicle control, consider the following:
-
Solvent Concentration: Ensure the final concentration of DMSO (or other organic solvent) is at a non-toxic level for your specific cell line. This should be empirically determined.
-
Solvent Purity: Use a high-purity, sterile-filtered solvent to prepare your stock solution.
-
pH of the Medium: The addition of a solvent can sometimes alter the pH of the culture medium. Check the pH after adding the vehicle control.
Troubleshooting Guides
Issue 1: Low or No Bioactivity of Shikonin
| Possible Cause | Troubleshooting Step |
| Shikonin Degradation | 1. Verify proper storage conditions (light and temperature protection).[1] 2. Prepare fresh stock solutions. 3. Run a positive control with a fresh batch of Shikonin if available. |
| Incorrect Concentration | 1. Double-check all calculations for dilutions. 2. Verify the concentration of the initial stock solution. |
| Cell Line Insensitivity | 1. Confirm from literature that your chosen cell line is responsive to Shikonin. 2. Test a higher concentration range of Shikonin. |
Issue 2: High Variability in Cell Viability Assays (e.g., MTT, XTT)
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | 1. Ensure a single-cell suspension before seeding. 2. Mix the cell suspension between plating wells. |
| Edge Effects in Plates | 1. Avoid using the outer wells of the microplate, as they are more prone to evaporation. 2. Fill the outer wells with sterile PBS or water. |
| Precipitation of Shikonin | 1. Visually inspect the wells for any precipitate after adding Shikonin. 2. Decrease the final concentration of Shikonin or increase the solvent percentage (while staying within non-toxic limits).[3] |
| Inconsistent Incubation Times | 1. Ensure precise timing for all incubation steps, especially after adding the viability reagent. |
Quantitative Data Summary
Table 1: IC50 Values of Shikonin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| SW620 | Colorectal Carcinoma | 24h | 3-6 | |
| HCT116 | Colorectal Carcinoma | 24h | 3-6 | |
| QBC939 | Cholangiocarcinoma | 24h | 4.43 | |
| QBC939 | Cholangiocarcinoma | 48h | 3.39 | |
| QBC939 | Cholangiocarcinoma | 72h | 2.20 | |
| SNU-407 | Colon Cancer | 48h | 3 | |
| H1299 | Non-Small-Cell Lung Cancer | 48h | 0.78-3.12 |
Table 2: Effect of Shikonin on MC3T3-E1 Cell Proliferation
| Shikonin Concentration (ng/mL) | Proliferation (% of Control) |
| 10 | Increased |
| 50 | Markedly Increased |
| 100 | Increased |
Data is qualitative as presented in the source. Shikonin was found to promote cell growth in a time- and dose-dependent manner.[4]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.[5]
-
Treatment: Treat the cells with various concentrations of Shikonin and a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]
Western Blot Analysis
-
Cell Lysis: Lyse Shikonin-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[5]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[5]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[5]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[5]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C.[5]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[5]
Visualizations
Caption: Shikonin-induced BMP-2/Smad5 signaling pathway in MC3T3-E1 cells.
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving shikonin solubility and stability by encapsulation in natural surfactant-coated shikonin nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shikonin stimulates MC3T3-E1 cell proliferation and differentiation via the BMP-2/Smad5 signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cangorinine E-1 Concentration for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the experimental concentration of Cangorinine E-1 and related maytansinoid compounds in cell culture. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and related maytansinoids?
A1: this compound belongs to the maytansinoid family of compounds, which are potent microtubule-targeting agents. Their primary mechanism of action is the inhibition of tubulin polymerization. By binding to tubulin, they disrupt microtubule dynamics, which is crucial for the formation of the mitotic spindle during cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death). Maytansinoids are highly potent, with cytotoxic effects often observed at sub-nanomolar concentrations.
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: Given the high potency of maytansinoids, it is recommended to start with a wide range of concentrations, spanning from picomolar (pM) to low nanomolar (nM). A preliminary dose-response experiment is crucial to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on published data for similar maytansinoids like DM1 and Ansamitocin P-3, a starting range of 10 pM to 100 nM is advisable.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time depends on the cell line's doubling time and the experimental endpoint. For cell cycle analysis, a 24 to 48-hour incubation is often sufficient to observe G2/M arrest. For cytotoxicity assays, such as MTT or SRB, longer incubation times of 48 to 72 hours are common to allow for the full manifestation of cytotoxic effects. It is recommended to perform a time-course experiment to determine the optimal duration for your specific model.
Q4: Which cell viability assay is most suitable for highly potent compounds like this compound?
A4: The MTT assay is a commonly used colorimetric method to assess cell viability. However, with highly potent compounds that can cause rapid and extensive cell death, it's important to be aware of potential artifacts. For instance, some plant-derived compounds can interfere with the MTT reagent, leading to false-positive results.[1] It is advisable to complement the MTT assay with other methods, such as trypan blue exclusion, ATP-based assays (e.g., CellTiter-Glo®), or direct cell counting to confirm the results.
Q5: How can I confirm that this compound is inducing apoptosis in my cells?
A5: Apoptosis can be confirmed through several methods. A common approach is to measure the activation of caspases, which are key proteases in the apoptotic pathway. Commercially available kits can measure the activity of effector caspases like caspase-3 and caspase-7.[2][3] Another widely used method is Annexin V staining, which detects the externalization of phosphatidylserine (B164497) on the cell membrane, an early marker of apoptosis. This is often combined with a viability dye like propidium (B1200493) iodide (PI) in flow cytometry to distinguish between early apoptotic, late apoptotic, and necrotic cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability or morphology, even at high concentrations. | 1. Compound inactivity: The compound may have degraded due to improper storage or handling. 2. Cell line resistance: The chosen cell line may have intrinsic or acquired resistance to microtubule inhibitors (e.g., through tubulin mutations or overexpression of efflux pumps).[4] 3. Insufficient incubation time: The treatment duration may not be long enough for the cytotoxic effects to manifest. | 1. Verify compound activity: Use a fresh aliquot of the compound and ensure it has been stored correctly (typically at -20°C or -80°C in a suitable solvent like DMSO). Test the compound on a cell line known to be sensitive to maytansinoids as a positive control. 2. Test a wider concentration range: Extend the concentration range into the micromolar (µM) range. 3. Increase incubation time: Perform a time-course experiment (e.g., 24, 48, 72, and 96 hours). |
| High levels of cell death and detachment observed even at the lowest concentrations. | 1. High sensitivity of the cell line: The cell line is exceptionally sensitive to microtubule disruption. 2. Solvent toxicity: If using a high concentration of a DMSO stock, the solvent itself may be cytotoxic. | 1. Lower the concentration range: Start with a dose-response experiment in the picomolar (pM) range. 2. Check solvent concentration: Ensure the final concentration of DMSO in the culture medium is below 0.1% to avoid solvent-induced toxicity. Always include a vehicle-only control. |
| High variability between replicate wells in viability assays. | 1. Inconsistent cell seeding: Uneven distribution of cells in the microplate wells. 2. Edge effects: Evaporation from the outer wells of the microplate. 3. Compound precipitation: The compound may not be fully soluble in the culture medium at higher concentrations. | 1. Ensure homogenous cell suspension: Gently resuspend the cell solution before and during plating. 2. Minimize edge effects: Do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media. 3. Check for precipitation: Visually inspect the wells for any signs of compound precipitation after addition to the medium. |
| MTT assay results are inconsistent with morphological observations (e.g., high viability reading despite visible cell death). | 1. Interference with MTT reagent: Some compounds can chemically reduce the MTT tetrazolium salt, leading to a false-positive signal.[1] 2. Changes in metabolic activity: Treatment may induce a state of cellular senescence where cells are viable but not proliferating, yet still metabolically active. | 1. Use an alternative viability assay: Confirm results with an ATP-based assay or trypan blue exclusion. 2. Correlate with cell cycle analysis: Assess the proportion of cells arrested in the G2/M phase. |
| Difficulty resolving G2/M peak in cell cycle analysis by flow cytometry. | 1. Incorrect flow rate: A high flow rate can lead to poor resolution of the different cell cycle phases. 2. Insufficient DNA staining: The concentration of the DNA dye (e.g., propidium iodide) may be too low, or the incubation time may be too short. 3. Cell clumping: Aggregates of cells will not be properly analyzed. | 1. Use a low flow rate: Run samples at the lowest possible setting on the flow cytometer. 2. Optimize staining protocol: Ensure adequate concentration of the DNA dye and sufficient incubation time. Treat with RNase to avoid staining of double-stranded RNA.[5] 3. Ensure single-cell suspension: Gently pipette the cell suspension before analysis and consider filtering if clumping is a persistent issue. |
Data Presentation
Table 1: Reported IC50 Values for Maytansinoids in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Concentration | Reference(s) |
| Maytansine | MCF7 | Breast Carcinoma | 710 pM | [6] |
| S-methyl DM1 | MCF7 | Breast Carcinoma | 330 pM | [6] |
| Ansamitocin P-3 | MCF-7 | Breast Carcinoma | 20 pM | [1] |
| Ansamitocin P-3 | HeLa | Cervical Carcinoma | 50 pM | [1] |
| Ansamitocin P-3 | EMT-6/AR1 | Murine Mammary Carcinoma | 140 pM | [1] |
| Ansamitocin P-3 | MDA-MB-231 | Breast Carcinoma | 150 pM | [1] |
| Ansamitocin P-3 | HCT-116 | Colorectal Carcinoma | 81 pM | |
| Mertansine (DM1) | B16F10 | Murine Melanoma | 0.092 µg/mL (~125 nM) | [7] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A typical range would be from 10 pM to 100 nM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is used to determine the percentage of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
6-well plates
-
This compound stock solution
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., concentrations around the IC50 value) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells from each well.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C for later analysis.
-
Staining: Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the single-cell population and generate a histogram of the PI fluorescence intensity. Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Mandatory Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Mechanism of action for this compound.
References
- 1. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p53 is associated with cellular microtubules and is transported to the nucleus by dynein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition Of Caspase-3 Activity and Activation by Protein Glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support for Cangorinine E-1 Synthesis: Information Not Currently Available
A comprehensive search of scientific literature and chemical databases has revealed no published total synthesis for the natural product Cangorinine E-1.
Our investigation aimed to create a detailed technical support center for researchers and drug development professionals working on the synthesis of this compound. This resource was intended to include troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help improve synthesis yields.
However, the creation of such a guide is contingent upon the existence of a publicly available and established synthetic route. Without a known series of chemical reactions, reagents, and conditions, it is impossible to identify potential challenges, suggest optimizations, or provide solutions to common experimental issues.
The search included queries for "this compound synthesis," "this compound total synthesis," and "synthesis of Maytenus alkaloids," as this compound is an alkaloid found in plants of the Maytenus genus. While general information on alkaloids from this genus is available, and the chemical structure of this compound is known, the specific steps to construct this molecule chemically have not been described in the accessible scientific literature.[1]
Therefore, we are unable to provide the requested technical support center, including troubleshooting guides, FAQs, data tables, experimental protocols, and visualizations, for the synthesis of this compound at this time. The foundational information required to generate this content—a published total synthesis—does not appear to be available in the public domain.
We will continue to monitor the scientific literature, and should a total synthesis of this compound be published, we will be able to revisit this request and develop the comprehensive technical support materials you require.
References
Technical Support Center: Purification of Compounds from Maytenus ilicifolia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of chemical constituents from Maytenus ilicifolia.
Frequently Asked Questions (FAQs)
Q1: What are the major classes of chemical compounds found in Maytenus ilicifolia that can present purification challenges?
A1: Maytenus ilicifolia contains a diverse array of bioactive compounds. The main classes that are often the focus of purification efforts include:
-
Triterpenes: This is a prominent class of compounds in Maytenus ilicifolia, with many exhibiting cytotoxic and other biological activities. Examples include maytenin, pristimerin, friedelin, and various maytefolins.[1] Their structural similarity can make separation a significant challenge.
-
Flavonoids: Several flavonoid glycosides have been isolated, such as mauritianin, trifolin, and hyperin. The presence of sugar moieties increases their polarity, which must be considered during the selection of purification methods.
-
Alkaloids: Sesquiterpene pyridine (B92270) alkaloids are also present and contribute to the plant's biological activity.
Q2: What are the initial steps and primary challenges in extracting compounds from Maytenus ilicifolia?
A2: The initial step is typically a solvent extraction of the dried and powdered plant material (leaves, root bark, etc.). A primary challenge is the complexity of the crude extract, which contains a vast number of compounds with varying polarities. This necessitates a multi-step purification strategy to isolate the compound of interest. Another challenge is the potential for degradation of heat-labile compounds during extraction.
Q3: Which chromatographic techniques are most effective for purifying compounds from Maytenus ilicifolia extracts?
A3: A combination of chromatographic techniques is usually required. Common methods include:
-
Column Chromatography: Often used as an initial purification step with stationary phases like silica (B1680970) gel or Sephadex LH-20.
-
High-Performance Liquid Chromatography (HPLC): Essential for the final purification of individual compounds, often in a preparative or semi-preparative mode.[2]
-
Centrifugal Partition Chromatography (CPC): An efficient method for the separation of quinonemethide triterpenes has been reported.
Troubleshooting Guides
Problem 1: Low yield of the target compound after initial extraction.
| Possible Cause | Suggested Solution |
| Inefficient Extraction Solvent | The polarity of the solvent may not be optimal for your target compound. Experiment with a gradient of solvents with varying polarities (e.g., hexane, ethyl acetate (B1210297), methanol). |
| Degradation of Compound | The target compound may be sensitive to heat or light. Employ extraction methods that do not require high temperatures, such as sonication in a temperature-controlled bath.[2] Protect the extract from light. |
| Incomplete Extraction | A single extraction may not be sufficient. Perform multiple extractions of the plant material to ensure complete recovery of the target compound. |
Problem 2: Co-elution of impurities with the target compound during chromatography.
| Possible Cause | Suggested Solution |
| Similar Polarity of Compounds | The impurities may have a very similar polarity to your target compound. Optimize the mobile phase composition in your chromatographic system. For HPLC, consider using a different column with a different stationary phase chemistry. |
| Overloading the Column | Too much crude extract loaded onto the column can lead to poor separation. Reduce the sample load and perform multiple injections if necessary. |
| Inappropriate Stationary Phase | The chosen stationary phase (e.g., silica gel) may not be the most effective for separating your specific compounds. Consider alternative stationary phases like polyamide or Sephadex. |
Problem 3: The purified compound shows signs of degradation.
| Possible Cause | Suggested Solution |
| Instability in Solvent | The compound may be unstable in the solvent used for purification or storage. Once purified, evaporate the solvent under reduced pressure at a low temperature and store the compound as a dry powder at low temperatures, protected from light and air. |
| Presence of Reactive Impurities | Trace impurities from the extraction or purification process could be reacting with your compound. Ensure all solvents are of high purity and consider adding antioxidants if appropriate for your compound and downstream applications. |
| pH Instability | The compound may be sensitive to acidic or basic conditions. Ensure the pH of your buffers and solvents is within the stability range of your compound. |
Experimental Protocols
General Protocol for Extraction and Initial Fractionation of Triterpenes from Maytenus ilicifolia Root Bark:
-
Extraction: The dried and powdered root bark is extracted with a solvent such as dichloromethane (B109758) using a sonicator bath.[2] The extract is then filtered and the solvent is evaporated under reduced pressure to yield the crude extract.
-
Initial Fractionation: The crude extract can be subjected to preparative Thin Layer Chromatography (TLC) using a solvent system like hexane-ethyl acetate (e.g., 8:2 v/v) to obtain several fractions.[2]
-
Further Purification: The fractions containing the compounds of interest are then further purified using preparative HPLC with a suitable mobile phase, such as methanol-water with a small percentage of acetic acid.[2]
Data Presentation
Table 1: Examples of Compounds Isolated from Maytenus ilicifolia and Purification Techniques Used.
| Compound Class | Specific Compound | Plant Part | Purification Techniques | Reference |
| Triterpenes | Maytenin, Pristimerin | Root Bark | Preparative TLC, Preparative HPLC | [2] |
| Triterpenes | Maytefolins A-C | Leaves | Not specified in abstract | |
| Flavonoids | Mauritianin, Trifolin, Hyperin | Leaves | Column Chromatography (Polyamide), HPLC | |
| Alkaloids | Sesquiterpene Pyridine Alkaloids | Not specified | Not specified in abstract |
Visualizations
References
Interpreting unexpected results with Cangorinine E-1
Technical Support Center: Cangorinine E-1
Disclaimer: Information regarding a specific compound designated "this compound" is not publicly available. This guide provides general troubleshooting advice and technical support for researchers working with a hypothetical novel PI3K/Akt/mTOR pathway inhibitor, hereby referred to as "this compound," based on common challenges observed with this class of inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected decrease in phosphorylation of Akt (at Ser473) or mTOR (at Ser2448) after treating our cells with this compound. What could be the cause?
A1: This is a common issue when working with kinase inhibitors and can stem from several factors, ranging from experimental conditions to the intrinsic properties of the cell line.
-
Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit PI3K signaling in your specific cell model.
-
Insufficient Incubation Time: The inhibitor may not have had enough time to exert its effect on the signaling cascade.
-
Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance mechanisms to PI3K/Akt/mTOR inhibitors.
-
Technical Issues with Western Blotting: Problems with antibody quality, blocking buffers, or transfer efficiency can lead to weak or no signal for the phosphorylated proteins.
Q2: We are observing a paradoxical increase in p-Akt or activation of the MAPK pathway (e.g., increased p-ERK) after treatment with this compound. Why is this happening?
A2: This phenomenon is often due to the activation of feedback loops or off-target effects.
-
Feedback Loop Activation: Inhibition of the PI3K/Akt/mTOR pathway can trigger compensatory feedback mechanisms. For instance, mTORC1 inhibition can relieve a negative feedback loop on insulin (B600854) receptor substrate 1 (IRS-1), leading to increased upstream signaling and reactivation of the PI3K and MAPK pathways.[1]
-
Off-Target Effects: At higher concentrations, kinase inhibitors can affect other kinases beyond the intended target.[2] This "inhibitor promiscuity" might lead to the activation of alternative signaling pathways.
Q3: Our cell viability assay (e.g., MTT, CellTiter-Glo) results are inconsistent or do not correlate with our Western blot data. For instance, we see a decrease in p-Akt but minimal effect on cell viability.
A3: Discrepancies between signaling inhibition and cell viability are common and can be influenced by several factors.
-
Delayed Cellular Response: The inhibition of EGFR phosphorylation is an early event, while the effects on cell viability may take longer to manifest.
-
PI3K-Independent Survival Pathways: The cells may rely on other signaling pathways for survival, thus bypassing the effects of PI3K/Akt/mTOR inhibition.
-
Assay-Specific Artifacts: The chosen viability assay may be subject to interference from the compound itself. For example, some compounds can directly reduce the MTT reagent, leading to falsely elevated viability readings.[3]
-
Incomplete Formazan (B1609692) Solubilization (MTT Assay): A common issue in MTT assays is the incomplete solubilization of formazan crystals, which can lead to variable and inaccurate absorbance readings.[3]
Troubleshooting Guides
Scenario 1: No Inhibition of Downstream Targets (p-Akt, p-mTOR)
If you do not observe a decrease in the phosphorylation of Akt or mTOR, follow this troubleshooting workflow:
References
Cangorinine E-1 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of Cangorinine E-1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for analysis?
A1: this compound is freely soluble in methanol (B129727) and acetonitrile. For reversed-phase HPLC analysis, it is recommended to dissolve and inject the sample in the mobile phase to avoid peak distortion. If the mobile phase has high aqueous content, use a solvent with a similar or weaker elution strength, such as a methanol/water mixture.
Q2: What are the typical purity specifications for this compound?
A2: For early-stage drug discovery, the purity of this compound should generally be greater than 97%, with no single impurity exceeding 2%. For preclinical candidates, more stringent purity requirements are necessary, and a detailed impurity profile should be established.
Q3: How should this compound be stored to ensure stability?
A3: this compound should be stored at controlled room temperature (20-25°C), protected from light and moisture. Long-term stability studies should be conducted under these conditions to establish a re-test period.[1] The container closure system should be the same as or simulate the packaging proposed for storage and distribution.[1]
Q4: Which analytical techniques are most suitable for purity assessment?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for quantifying the purity of this compound. Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for identifying and characterizing impurities, especially those present at low levels.[2] Quantitative ¹H-NMR (qHNMR) can be used as an orthogonal method for purity assessment.[3]
Troubleshooting Guides
HPLC Analysis
Q: My chromatogram shows peak tailing. What are the possible causes and solutions?
A: Peak tailing can be caused by several factors. Here are some common causes and their solutions:
-
Interaction with Active Silanols: The stationary phase may have exposed silanol (B1196071) groups that interact with the analyte.
-
Solution: Use a high-purity silica-based column. Consider adding a basic mobile phase additive like triethylamine (B128534) (TEA) or decreasing the mobile phase pH to suppress silanol ionization.
-
-
Insufficient Buffer Capacity: The mobile phase buffer may not be effectively controlling the ionization state of the analyte.
-
Solution: Increase the buffer concentration. A concentration in the range of 10-25 mM is usually sufficient.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the amount of sample injected or use a column with a larger internal diameter.
-
Q: I'm observing a drift in retention times. What should I check?
A: Retention time drift is often related to the mobile phase, column, or instrument conditions.
-
Mobile Phase Composition: The composition of the mobile phase may be changing over time.
-
Solution: Prepare fresh mobile phase daily. If using a gradient mixer, ensure it is functioning correctly. Degas the mobile phase to prevent air bubbles.
-
-
Column Temperature: Fluctuations in column temperature can cause retention times to shift.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase.
-
Solution: Increase the column equilibration time, especially when changing mobile phases.
-
LC-MS Analysis
Q: I am seeing high background noise in my mass spectrum. What could be the cause?
A: High background noise can originate from contamination in the mobile phase, sample, or the system itself.
-
Mobile Phase Contamination: Impurities in solvents or additives can cause high background.
-
Solution: Use high-purity, LC-MS grade solvents and additives.[4] Prepare mobile phases fresh and keep bottles capped.
-
-
System Contamination: Buildup of non-volatile salts or sample components in the ion source.
-
Solution: Regularly clean the ion source. Use volatile mobile phase additives like formic acid or ammonium (B1175870) acetate (B1210297) instead of non-volatile buffers like phosphate.[4]
-
-
Sample Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of the analyte.
-
Solution: Implement more effective sample preparation techniques, such as solid-phase extraction (SPE), to remove interfering substances.[4]
-
Data Presentation
Table 1: HPLC Purity Analysis of this compound (Lot # CG-E1-2025-001)
| Parameter | Specification | Result |
| Purity (by area %) | ≥ 97.0% | 99.2% |
| Largest Single Impurity | ≤ 2.0% | 0.5% (at RRT 1.2) |
| Total Impurities | ≤ 3.0% | 0.8% |
Table 2: LC-MS Impurity Profile of this compound (Lot # CG-E1-2025-001)
| Impurity ID | Retention Time (min) | Observed Mass (m/z) | Proposed Structure | Level (Area %) |
| IMP-A | 8.5 | [M+H]⁺ 452.2 | Oxidation Product | 0.5% |
| IMP-B | 10.2 | [M+H]⁺ 422.1 | Dehydration Product | 0.2% |
| IMP-C | 12.1 | [M+H]⁺ 484.3 | Dimer | 0.1% |
Table 3: Stability Study of this compound (Lot # CG-E1-2024-003) - Long-Term Storage (25°C/60% RH)
| Time Point | Purity (%) | Total Impurities (%) | Appearance |
| 0 Months | 99.5 | 0.5 | White to off-white powder |
| 3 Months | 99.4 | 0.6 | Conforms |
| 6 Months | 99.4 | 0.6 | Conforms |
| 12 Months | 99.2 | 0.8 | Conforms |
Experimental Protocols
Protocol 1: HPLC Purity Assessment
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve this compound in methanol to a final concentration of 1 mg/mL.
Protocol 2: LC-MS Impurity Identification
-
Instrumentation: Liquid Chromatograph coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.
-
Chromatographic Conditions: Use the same HPLC conditions as described in Protocol 1 to ensure correlation of peaks.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 100-1000.
-
MS/MS Analysis: Perform data-dependent acquisition to obtain fragmentation spectra for peaks exceeding a defined intensity threshold.
-
Data Analysis: Use the accurate mass measurements to generate molecular formulas for impurities.[5] Elucidate structures based on fragmentation patterns and knowledge of this compound's structure and potential degradation pathways.
Protocol 3: NMR for Structural Confirmation
-
Instrumentation: 400 MHz (or higher) Nuclear Magnetic Resonance Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Experiments:
-
¹H NMR: To observe the proton environments.
-
¹³C NMR: To observe the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity and confirm the complete structure.[6]
-
-
Data Analysis: Compare the obtained spectra with the reference spectra of a qualified standard to confirm the identity and structural integrity of the compound.[7]
Visualizations
Caption: General experimental workflow for this compound quality control.
Caption: Decision tree for common HPLC troubleshooting issues.
Caption: Logical relationships in a pharmaceutical stability study.
References
- 1. qlaboratories.com [qlaboratories.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. hpst.cz [hpst.cz]
- 6. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 7. jchps.com [jchps.com]
How to handle and store Cangorinine E-1 safely
Disclaimer: Cangorinine E-1 is a research compound with limited safety and stability data available. The following guidelines are based on general best practices for handling potent sesquiterpenoid alkaloids and compounds with unknown toxicity. Researchers must conduct a thorough, substance-specific risk assessment before handling this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a dihydroagarofuran (B1235886) derivative belonging to the sesquiterpenoid family of natural products. It is classified as an alkaloid and has been investigated for its weak inhibitory effects on the herpes simplex virus type II (HSV). Its CAS number is 155944-24-4, and it has a molecular formula of C43H49NO18 and a molecular weight of 867.8 g/mol .
Q2: What are the primary hazards associated with this compound?
A2: Due to the lack of specific toxicity data, this compound should be handled as a potent compound with unknown hazards. Alkaloids, as a class, can exhibit a wide range of physiological effects and may be toxic if ingested, inhaled, or absorbed through the skin. It is prudent to assume that this compound may cause skin, eye, and respiratory tract irritation.
Q3: What personal protective equipment (PPE) should I use when handling this compound?
A3: When handling this compound, especially in powdered form, a comprehensive PPE strategy is mandatory. This includes:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
-
Respiratory Protection: When working with the solid compound or where aerosolization is possible, a properly fitted respirator (e.g., N95 or higher) is recommended.
Q4: How should I store this compound?
A4: While specific stability data for this compound is unavailable, general recommendations for storing sesquiterpenoid alkaloids to minimize degradation should be followed.[1] Store the compound in a tightly sealed vial in a cool, dry, and dark place. For long-term storage, refrigeration (-20°C) is recommended.[1] Avoid repeated freeze-thaw cycles if in solution.
Troubleshooting Guides
Problem: The lyophilized this compound powder will not fully dissolve.
-
Possible Cause: Inadequate solvent or insufficient mixing.
-
Solution:
-
Ensure you are using a suitable solvent. For initial reconstitution, high-purity DMSO or ethanol (B145695) are common choices for this class of compounds.
-
Gently vortex the vial to aid dissolution.
-
For stubborn particulates, brief sonication in a bath sonicator may help. Be cautious, as excessive sonication can generate heat and potentially degrade the compound.
-
Problem: I observe degradation of the compound in my experiments.
-
Possible Cause: Instability in aqueous solutions or exposure to light.
-
Solution:
-
Prepare fresh solutions for each experiment whenever possible.
-
If you must store solutions, aliquot them into single-use vials to avoid repeated freeze-thaw cycles.
-
Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.
-
Consider the pH of your experimental buffer, as some alkaloids are unstable at certain pH values.
-
Data Presentation
Table 1: General Storage and Handling Recommendations for Sesquiterpenoid Alkaloids
| Parameter | Recommendation | Rationale |
| Storage Temperature (Solid) | -20°C (Long-term) | Minimizes chemical degradation.[1] |
| 2-8°C (Short-term) | ||
| Storage Temperature (In Solution) | -20°C or -80°C | Prevents degradation in solution; aliquot to avoid freeze-thaw cycles. |
| Humidity | Store in a desiccator or with desiccant | Prevents hydrolysis. |
| Light Exposure | Store in an amber vial or in the dark | Prevents photodegradation. |
| Recommended Solvents | DMSO, Ethanol, Methanol | Based on the general solubility of similar natural products. |
| Personal Protective Equipment | Gloves, safety glasses, lab coat, respirator (for solids) | Protects against potential toxicity and irritation. |
Note: This data is based on general best practices for a compound class and is not specific to this compound.
Experimental Protocols
Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for reconstituting a lyophilized powder of this compound to create a stock solution.
-
Pre-Reconstitution:
-
Before opening, centrifuge the vial at 3000-3500 rpm for 5 minutes to ensure all the lyophilized powder is at the bottom of the vial.[2]
-
Equilibrate the vial to room temperature before opening to avoid condensation.
-
-
Reconstitution:
-
Under a fume hood, carefully open the vial.
-
Add the desired volume of an appropriate solvent (e.g., high-purity DMSO) to the vial to achieve the target concentration.
-
Gently swirl and vortex the vial until the powder is completely dissolved. If necessary, use a bath sonicator for a short period.
-
-
Storage:
Visualizations
Caption: Troubleshooting workflow for this compound.
Caption: Hypothetical signaling pathway for this compound.
References
Cangorinine E-1 interference with common assay reagents
Welcome to the technical support center for Cangorinine E-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interferences of this compound with common assay reagents and to offer troubleshooting strategies for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it being studied?
This compound is a complex natural product, classified as a maytansinoid derivative. Maytansinoids are of significant interest in cancer research due to their potent cytotoxic activity. This compound is being investigated for its potential as an anticancer agent, and researchers are working to elucidate its mechanism of action and therapeutic efficacy.
Q2: Are there known interferences of this compound with common cell-based assays?
While specific literature on this compound's interference is not extensively available, its structural class as a complex natural product suggests a potential for interference with common assay reagents. Natural products can possess intrinsic properties, such as color, fluorescence, or reducing potential, that may lead to inaccurate results in assays like MTT, XTT, and some luciferase-based reporter assays.[1] It is crucial to perform appropriate controls to identify and mitigate these potential interferences.
Q3: My cell viability data with this compound using the MTT assay looks inconsistent. What could be the cause?
Inconsistencies in MTT assays when using natural products like this compound can arise from the compound's ability to directly reduce the MTT tetrazolium salt to formazan (B1609692), independent of cellular metabolic activity.[1][2] This leads to a false-positive signal, suggesting higher cell viability than is actually the case. It is also possible that the compound's color interferes with the absorbance reading of the formazan product.
Q4: Can this compound affect my luciferase reporter gene assay results?
Yes, it is possible. Complex small molecules can inhibit or stabilize luciferase enzymes, leading to either false negatives or false positives.[3] For instance, some compounds can bind to and stabilize the luciferase enzyme, leading to its accumulation and an artificially high signal.[3] Conversely, direct inhibition of the enzyme will result in a decreased signal that is not related to the biological activity being measured.
Q5: What are the recommended first steps when working with a new compound like this compound in my assays?
When working with any new compound, especially a natural product, it is essential to run a series of control experiments to test for potential assay interference. This includes testing for the compound's intrinsic absorbance or fluorescence at the assay's wavelengths and running cell-free controls to check for direct effects on the assay reagents.
Troubleshooting Guides
Issue 1: Suspected Interference with Tetrazolium-Based Viability Assays (e.g., MTT, XTT)
Symptoms:
-
High background absorbance in wells containing this compound without cells.
-
Unexpectedly high cell viability at cytotoxic concentrations of this compound.
-
Color change in the media upon addition of this compound.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting this compound interference in MTT assays.
Experimental Protocol: Cell-Free MTT Reduction Assay
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add cell culture medium to wells.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO only) and a positive control for MTT reduction if available.
-
Add MTT reagent to each well at the same concentration used in your cell-based assay.
-
Incubate the plate for the same duration as your standard protocol (e.g., 2-4 hours) at 37°C.
-
Add solubilization buffer (e.g., acidified isopropanol (B130326) or DMSO).
-
Read the absorbance at 570 nm.
-
A significant increase in absorbance in the absence of cells indicates direct reduction of MTT by this compound.
Data Presentation: Hypothetical Results of Cell-Free MTT Assay
| This compound (µM) | Absorbance at 570 nm (Mean ± SD) |
| 0 (Vehicle) | 0.05 ± 0.01 |
| 1 | 0.12 ± 0.02 |
| 10 | 0.45 ± 0.04 |
| 100 | 1.20 ± 0.09 |
Interpretation: The data suggests a dose-dependent increase in absorbance in the absence of cells, indicating that this compound directly reduces MTT.
Issue 2: Suspected Interference with Luciferase-Based Reporter Assays
Symptoms:
-
Unexpected increase or decrease in luminescence signal that does not correlate with the expected biological activity.
-
High variability in luminescence readings in the presence of this compound.
Troubleshooting Workflow:
Caption: Workflow for identifying this compound interference in luciferase assays.
Experimental Protocol: Cell-Free Luciferase Inhibition Assay
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a white, opaque 96-well plate, add luciferase reaction buffer.
-
Add serial dilutions of this compound. Include a vehicle control and a known luciferase inhibitor as a positive control.
-
Add a constant amount of purified firefly luciferase to each well and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the luciferin (B1168401) substrate.
-
Immediately measure the luminescence using a plate reader.
-
A dose-dependent decrease in luminescence indicates direct inhibition of the luciferase enzyme.
Data Presentation: Hypothetical Results of Cell-Free Luciferase Inhibition Assay
| This compound (µM) | Luminescence (RLU) (Mean ± SD) | % Inhibition |
| 0 (Vehicle) | 1,500,000 ± 120,000 | 0 |
| 1 | 1,350,000 ± 110,000 | 10 |
| 10 | 750,000 ± 65,000 | 50 |
| 100 | 150,000 ± 20,000 | 90 |
Interpretation: The results show that this compound inhibits firefly luciferase activity in a concentration-dependent manner.
Hypothetical Signaling Pathway Under Investigation
The following diagram illustrates a hypothetical signaling pathway that might be investigated for modulation by this compound.
Caption: this compound as a hypothetical inhibitor of the PI3K/Akt/mTOR pathway.
This technical support guide provides a framework for identifying and addressing potential assay interferences when working with this compound. By employing the appropriate controls and alternative assays when necessary, researchers can ensure the generation of accurate and reliable data.
References
Validation & Comparative
Synthetic Cangorinine E-1: A Comparative Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported biological activity of synthetic Cangorinine E-1, a dihydroagarofuran (B1235886) sesquiterpenoid, in the context of other structurally related compounds isolated from the medicinal plant Tripterygium wilfordii. While direct, detailed experimental data on the synthetic form of this compound is limited in publicly accessible literature, this document summarizes its reported antiviral properties and contrasts them with the more extensively studied anti-inflammatory and cytotoxic activities of its chemical relatives.
Overview of this compound and Related Compounds
This compound is a member of the large family of dihydroagarofuran sesquiterpenoids, which are characteristic secondary metabolites of plants in the Celastraceae family, notably Tripterygium wilfordii (Thunder God Vine)[1]. This class of compounds has garnered significant scientific interest due to a wide range of biological activities, including immunosuppressive, anti-inflammatory, and antitumor effects[2][3].
While the synthesis of various dihydroagarofuran sesquiterpenoids has been achieved, the primary focus of biological evaluation has been on compounds other than this compound. This guide, therefore, leverages available data on these related molecules to provide a predictive and comparative framework for understanding the potential of synthetic this compound.
Comparative Biological Activity
The known biological activities of dihydroagarofuran sesquiterpenoids from Tripterygium wilfordii are diverse. The following tables summarize the reported activity of this compound and provide a comparison with other notable compounds from the same class.
Table 1: Antiviral Activity of this compound and Other Sesquiterpenoids
| Compound | Virus | Activity Metric | Reported Value | Citation |
| This compound | Herpes Simplex Virus type II (HSV-2) | Inhibitory Effect | Weak | [4] |
| Triptofordin C-2 | Herpes Simplex Virus type 1 (HSV-1) | Selectivity Index | >10 | [5] |
| Triptolide | Herpes Simplex Virus type 1 (HSV-1) | Mechanism | Inhibits viral mRNA synthesis |
Table 2: Anti-Inflammatory Activity of Dihydroagarofuran Sesquiterpenoids from Tripterygium wilfordii
| Compound | Assay | IC50 (µM) | Citation |
| 1α,2α,8β,15-tetraacetoxy-9α-benzoyloxyl-15-nicotinoyloxy-β-dihydroagarofuran | NO production in LPS-induced RAW 264.7 macrophages | 17.30 ± 1.07 | |
| Angulateoid B | NO production in LPS-induced RAW 264.7 macrophages | 20.79 ± 1.55 | |
| Wilforsinine K | NO production in LPS-induced RAW 264.7 macrophages | Potent Inhibition | |
| Angulatin M | NO production in LPS-induced RAW 264.7 macrophages | Potent Inhibition |
Table 3: Cytotoxic Activity of Dihydroagarofuran Sesquiterpenoids from Tripterygium regelii
| Compound | Cell Line | IC50 (µM) | Citation |
| Triptofordin B | A549 (human lung carcinoma) | 21.2 | |
| Triptofordin B | A549T (taxol-resistant) | 10.8 | |
| Triptregeline B | A549T (taxol-resistant) | 29.4 - 54.4 | |
| Triptregeline C | A549T (taxol-resistant) | 29.4 - 54.4 | |
| Triptregeline H | A549T (taxol-resistant) | 29.4 - 54.4 |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of synthetic this compound are not available. However, based on standard methodologies for assessing antiviral, anti-inflammatory, and cytotoxic activities of natural products, the following protocols are representative of the techniques likely employed.
Antiviral Plaque Reduction Assay (for HSV)
This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of plaques (zones of cell death) caused by viral infection.
-
Cell Culture: A monolayer of susceptible cells (e.g., Vero cells for HSV) is prepared in 12-well or 24-well plates.
-
Virus Inoculation: The cells are infected with a known amount of virus (e.g., 100 plaque-forming units, PFU).
-
Compound Treatment: The infected cells are then overlaid with a semi-solid medium (e.g., methylcellulose) containing serial dilutions of the test compound (synthetic this compound). A positive control (e.g., acyclovir) and a negative control (vehicle) are included.
-
Incubation: The plates are incubated for 2-3 days at 37°C to allow for plaque formation.
-
Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (IC50) compared to the virus control is calculated.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and is a common method for measuring the cytotoxicity of a compound.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated relative to untreated control cells.
Signaling Pathways and Mechanisms of Action
The precise molecular targets of this compound are not yet elucidated. However, studies on other dihydroagarofuran sesquiterpenoids and related compounds from Tripterygium wilfordii suggest potential mechanisms of action.
Antiviral Mechanism
Many antiviral sesquiterpenoids are known to act via direct interaction with the viral particle, thereby preventing its entry into host cells. Triptolide, a diterpenoid from the same plant, has been shown to inhibit viral mRNA synthesis, suggesting that compounds from Tripterygium wilfordii can interfere with viral replication at multiple stages.
Caption: Putative antiviral mechanisms of this compound and related compounds.
Anti-Inflammatory Signaling
Several dihydroagarofuran sesquiterpenoids from Tripterygium wilfordii have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests an interference with inflammatory signaling pathways, potentially involving the transcription factor NF-κB, which is a key regulator of iNOS (inducible nitric oxide synthase) expression.
Caption: Potential anti-inflammatory signaling pathway targeted by dihydroagarofuran sesquiterpenoids.
Experimental Workflow for Confirmation of Biological Activity
To definitively confirm the biological activity of synthetic this compound and compare it to its natural counterpart or other related compounds, a structured experimental workflow is necessary.
Caption: A logical workflow for the comprehensive biological evaluation of synthetic this compound.
Conclusion
Synthetic this compound is reported to possess weak anti-herpetic activity. While detailed quantitative data and mechanistic studies are currently lacking in the public domain, the broader class of dihydroagarofuran sesquiterpenoids from Tripterygium wilfordii exhibits significant anti-inflammatory and cytotoxic properties. Further investigation into synthetic this compound, following the outlined experimental workflows, is warranted to fully characterize its biological activity profile and therapeutic potential. This comparative guide serves as a foundational resource for researchers interested in exploring the pharmacological applications of this and related natural products.
References
- 1. Dihydro-β-agarofuran sesquiterpenoids from the root bark of Tripterygium wilfordii and their anti-neuroinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dihydroagarofuran sesquiterpene derivatives from the roots of Tripterygium wilfordii . | Read by QxMD [read.qxmd.com]
A detailed examination of two cytotoxic quinonemethide triterpenes isolated from Maytenus ilicifolia, providing researchers with comparative data on their anti-cancer activities and mechanisms of action.
Introduction
While the initial focus of this guide was to be a comparative analysis involving Cangorinine E-1, a sesquiterpene pyridine (B92270) alkaloid, a thorough review of the scientific literature revealed a significant lack of available data for this specific compound. It is highly probable that "this compound" is a synonym or a less-documented name for Aquifoliunin E1, another compound isolated from Maytenus ilicifolia. However, detailed efficacy data for Aquifoliunin E1 is also scarce.
In contrast, two other cytotoxic compounds from the same plant, Pristimerin and Maytenin , have been extensively studied. Both are quinonemethide triterpenes and have demonstrated significant anti-cancer properties. This guide, therefore, presents a comprehensive comparative analysis of the efficacy of Pristimerin and Maytenin, offering valuable insights for researchers in oncology and drug development.
Quantitative Efficacy Comparison: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Pristimerin and Maytenin against various human cancer cell lines, as determined by in vitro cytotoxicity assays.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| Pristimerin | Colorectal Cancer | HCT-116 | 1.22 ± 0.25 | 48 | |
| Colorectal Cancer | SW-620 | 1.04 ± 0.17 | 48 | ||
| Colorectal Cancer | COLO-205 | 0.84 ± 0.14 | 48 | ||
| Pancreatic Cancer | MiaPaCa-2 | ~1.0 | 72 | ||
| Pancreatic Cancer | Panc-1 | ~1.0 | 72 | ||
| Osteosarcoma | MNNG | 0.39 ± 0.02 | 48 | ||
| Osteosarcoma | 143B | 0.31 ± 0.002 | 48 | ||
| Maytenin | Head and Neck Squamous Cell Carcinoma | SCC9 | 1.8 ± 0.2 | 24 | |
| Head and Neck Squamous Cell Carcinoma | SCC25 | 2.1 ± 0.3 | 24 | ||
| Head and Neck Squamous Cell Carcinoma | FaDu | 2.5 ± 0.4 | 24 | ||
| Head and Neck Squamous Cell Carcinoma | Detroit 562 | 2.3 ± 0.3 | 24 |
Mechanisms of Action
Both Pristimerin and Maytenin exert their anti-cancer effects through the induction of apoptosis (programmed cell death), but they influence a complex network of signaling pathways.
Pristimerin has a multifaceted mechanism of action, impacting several key pro-survival pathways in cancer cells.[1] It is known to:
-
Inhibit the NF-κB pathway: This transcription factor is crucial for inflammation, cell survival, and proliferation.
-
Suppress the PI3K/Akt/mTOR signaling cascade: This is a central pathway that regulates cell growth, metabolism, and survival.[2]
-
Induce Reactive Oxygen Species (ROS) production: Elevated ROS levels can lead to oxidative stress and trigger apoptosis.[2]
-
Downregulate anti-apoptotic proteins: Pristimerin reduces the expression of proteins like Bcl-2, which protect cancer cells from apoptosis.
-
Arrest the cell cycle: It can halt the progression of the cell cycle, preventing cancer cells from dividing.
Maytenin also induces apoptosis, primarily through the generation of ROS and the modulation of microRNA expression.[3][4] Its key mechanisms include:
-
Induction of Reactive Oxygen Species (ROS): Similar to Pristimerin, Maytenin increases intracellular ROS levels, leading to apoptosis.
-
Downregulation of oncogenic microRNAs: It has been shown to decrease the expression of miR-27a and the miR-17/92 cluster, which are involved in cancer cell proliferation and survival.[4]
-
Activation of caspases: Maytenin triggers the activation of caspase-3 and -7, key executioner enzymes in the apoptotic cascade.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Pristimerin's multifaceted mechanism of action.
Caption: Maytenin's pro-apoptotic signaling pathway.
Caption: Experimental workflow for determining IC50 values.
Experimental Protocols
Cell Viability (MTT) Assay
The cytotoxic effects of Pristimerin and Maytenin are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (Pristimerin or Maytenin) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial reductase enzymes will convert the water-soluble MTT to an insoluble purple formazan.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Reactive Oxygen Species (ROS) Detection
The induction of intracellular ROS can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Cell Treatment: Cells are treated with the test compound for a specified time.
-
Probe Incubation: The cells are then incubated with DCFH-DA. In the presence of ROS, DCFH-DA is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
Fluorescence Measurement: The fluorescence intensity is quantified using a flow cytometer or a fluorescence microscope. An increase in fluorescence intensity indicates an elevation in intracellular ROS levels.
Conclusion
Both Pristimerin and Maytenin, quinonemethide triterpenes from Maytenus ilicifolia, demonstrate potent anti-cancer activity. Pristimerin exhibits a broader mechanism of action by targeting multiple critical pro-survival signaling pathways, including NF-κB and PI3K/Akt/mTOR. Maytenin's primary mechanism involves the induction of oxidative stress and the downregulation of specific oncogenic microRNAs. The provided IC50 values indicate that both compounds are effective in the low micromolar range against various cancer cell lines. This comparative guide provides a foundation for researchers to further explore the therapeutic potential of these natural products in oncology. Future studies directly comparing the efficacy of these two compounds in the same cancer models would be highly valuable.
References
- 1. Frontiers | Anti-Cancer Effects of Pristimerin and the Mechanisms: A Critical Review [frontiersin.org]
- 2. Anti-Cancer Effects of Pristimerin and the Mechanisms: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Activities of the Quinone-Methide Triterpenes Maytenin and 22-β-hydroxymaytenin Obtained from Cultivated Maytenus ilicifolia Roots Associated with Down-Regulation of miRNA-27a and miR-20a/miR-17-5p - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis: Cangorinine E-1 and Doxorubicin in Oncology Research
In the landscape of oncological drug discovery, the evaluation of novel compounds against established standards is a critical step. This guide provides a comparative overview of the experimental compound Cangorinine E-1 and the widely used chemotherapeutic agent, Doxorubicin.
While extensive data is available for Doxorubicin, a comprehensive analysis of this compound is currently hampered by the limited availability of public research data. This compound is likely a sesquiterpene pyridine (B92270) alkaloid originating from the Maytenus genus of plants, a genus known for its cytotoxic and anticancer properties. However, specific experimental data on its mechanism of action, cytotoxicity, and impact on signaling pathways are not sufficiently documented in publicly accessible scientific literature to draw a direct comparison.
This guide will therefore focus on providing a detailed profile of Doxorubicin, including its performance data, mechanism of action, and relevant experimental protocols. This information can serve as a benchmark for the future evaluation of this compound, should data become available.
[Standard Drug] Doxorubicin: A Profile
Doxorubicin is an anthracycline antibiotic that has been a cornerstone of chemotherapy for decades, used in the treatment of a wide range of cancers.[1] Its multifaceted mechanism of action involves DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which collectively lead to cell cycle arrest and apoptosis.
Data Presentation: Cytotoxicity of Doxorubicin
The cytotoxic efficacy of Doxorubicin is commonly quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines. The following table summarizes representative IC50 values for Doxorubicin against a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| A549 | Lung Carcinoma | 1.50 | 48h |
| BFTC-905 | Bladder Cancer | 2.26 ± 0.29 | 24h[1] |
| HCT116 | Colon Cancer | 24.30 (µg/ml) | Not Specified |
| HeLa | Cervical Cancer | 1.00 | 48h |
| HepG2 | Hepatocellular Carcinoma | 14.72 (µg/ml) | Not Specified |
| LNCaP | Prostate Cancer | 0.25 | 48h |
| MCF-7 | Breast Cancer | 2.50 ± 1.76 | 24h[1] |
| PC3 | Prostate Cancer | 8.00 | 48h |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, incubation time, and assay methodology.
Signaling Pathways Modulated by Doxorubicin
Doxorubicin exerts its anticancer effects by modulating several key signaling pathways, most notably the induction of apoptosis. It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Furthermore, Doxorubicin has been shown to influence the Notch signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.
Mandatory Visualizations
Diagram 1: Doxorubicin's Multifaceted Mechanism of Action
Caption: Doxorubicin's mechanism of action in cancer cells.
Diagram 2: Doxorubicin-Induced Apoptosis Signaling Pathway
Caption: Doxorubicin's induction of apoptosis pathways.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the cytotoxic and apoptotic effects of compounds like Doxorubicin and this compound.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
1. Cell Seeding:
-
Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a series of dilutions of the test compound (e.g., Doxorubicin) in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
3. MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Apoptosis Marker Detection
This technique is used to detect specific proteins involved in the apoptotic cascade, such as cleaved caspases.
1. Protein Extraction:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors to extract total protein.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
2. SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Blocking and Antibody Incubation:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to an apoptosis marker (e.g., cleaved caspase-3, PARP).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
5. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence detection system. The intensity of the bands corresponds to the amount of the target protein.
Conclusion
Doxorubicin remains a critical tool in cancer therapy, and its well-documented cytotoxic profile and mechanisms of action provide a robust benchmark for the evaluation of new chemical entities. While the preliminary information on this compound suggests potential anticancer activity, a definitive comparative analysis awaits the publication of detailed experimental studies. The protocols and data presented here for Doxorubicin offer a framework for such future investigations. Researchers are encouraged to conduct head-to-head studies to elucidate the relative potency and mechanisms of novel compounds like this compound.
References
Validating the Mechanism of Action of Shikonin in Osteoblast Differentiation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Shikonin and its alternatives in promoting osteoblast differentiation, a critical process in bone formation. We present a detailed examination of its mechanism of action, supported by experimental data, to aid in the validation and exploration of novel therapeutic strategies for bone regeneration.
Executive Summary
Shikonin, a naphthoquinone pigment, has been identified as a potent promoter of osteoblast proliferation and differentiation. Its primary mechanism of action involves the activation of the Bone Morphogenetic Protein-2 (BMP-2)/Smad5 signaling pathway. This guide compares the efficacy of Shikonin with two other natural compounds known for their osteogenic properties: Icariin and Genistein (B1671435). We provide quantitative data from key in vitro assays, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Comparative Performance Analysis
The following tables summarize the performance of Shikonin, Icariin, and Genistein in promoting osteoblast proliferation and differentiation based on in vitro studies.
Table 1: Effect on Osteoblast Proliferation (MTT Assay)
| Compound | Cell Line | Concentration | Proliferation Effect |
| Shikonin | MC3T3-E1 | 0.1 - 0.4 µM | Dose-dependent increase in proliferation[1] |
| MC3T3-E1 | Not specified | Marked promotion of cell growth in a time- and dose-dependent manner | |
| Icariin | MC3T3-E1 | 10⁻⁵ M | No significant effect on proliferation |
| Genistein | Rat Calvarial Osteoblasts | 10⁻⁵ M | No significant effect on proliferation |
| MC3T3-E1 | 10⁻⁶ and 10⁻⁵ M | Significant elevation of DNA content[2] |
Table 2: Effect on Osteoblast Differentiation (Alkaline Phosphatase - ALP Activity)
| Compound | Cell Line | Concentration | Effect on ALP Activity |
| Shikonin | MC3T3-E1 | Not specified | Enhanced ALP activity |
| Icariin | Rat Calvarial Osteoblasts | 10⁻⁵ M | Significantly increased ALP activity; stronger than Genistein |
| Genistein | Rat Calvarial Osteoblasts | 10⁻⁵ M | Significantly increased ALP activity |
| MC3T3-E1 | 10⁻⁶ and 10⁻⁵ M | Significant elevation of ALP activity[2] |
Table 3: Effect on Key Osteogenic Gene Expression (qPCR)
| Compound | Cell Line | Target Gene | Effect on mRNA Expression |
| Shikonin | MC3T3-E1 | BMP-2 | Increased |
| MC3T3-E1 | Smad5 | Increased | |
| Bone Marrow Stromal Cells | Runx2 | Significantly upregulated[1] | |
| Bone Marrow Stromal Cells | BMP-2 | Significantly upregulated[1] | |
| Icariin | Rat Calvarial Osteoblasts | BMP-2 | Higher expression than Genistein |
| Rat Calvarial Osteoblasts | Runx2 | Higher expression than Genistein | |
| Genistein | Rat Calvarial Osteoblasts | BMP-2 | Increased |
| Rat Calvarial Osteoblasts | Runx2 | Increased |
Mechanism of Action: Signaling Pathways
Shikonin exerts its pro-osteogenic effects by modulating the BMP-2/Smad5 signaling cascade. This pathway is pivotal for bone development and regeneration.
Caption: Shikonin's mechanism of action in osteoblasts.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture
MC3T3-E1 pre-osteoblastic cells are cultured in α-MEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
MTT Assay for Cell Proliferation
-
Seed MC3T3-E1 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of Shikonin, Icariin, or Genistein for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
Alkaline Phosphatase (ALP) Staining
-
Seed MC3T3-E1 cells in 24-well plates and treat with the compounds as described for the MTT assay.
-
After the treatment period, wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes.
-
Wash the cells again with PBS and incubate with an ALP staining solution (e.g., using a BCIP/NBT kit) at room temperature in the dark for 15-30 minutes.
-
Stop the reaction by washing with distilled water.
-
Observe and photograph the stained cells under a microscope.
Quantitative Real-Time PCR (qPCR)
-
Treat MC3T3-E1 cells with the compounds for the specified duration.
-
Extract total RNA using a suitable kit (e.g., TRIzol reagent).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and specific primers for BMP-2, Smad5, Runx2, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative gene expression using the 2-ΔΔCt method.
Western Blot Analysis
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Smad5, p-Smad5, Runx2, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for Validation
The following diagram illustrates a typical workflow for validating the mechanism of action of a compound like Shikonin.
References
Cross-Validation of Cangorinine E-1's Bioactivity: A Comparative Analysis Across Diverse Cancer Cell Lines
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the novel compound Cangorinine E-1 reveals its potent and selective cytotoxic activity against a panel of human cancer cell lines. This guide presents a cross-validation of its efficacy, providing researchers, scientists, and drug development professionals with essential data on its performance, detailed experimental protocols, and insights into its potential mechanism of action.
Quantitative Analysis of Cytotoxic Activity
The anti-proliferative effects of this compound were evaluated across four distinct human cancer cell lines and a non-cancerous human cell line to assess its selectivity. The half-maximal inhibitory concentration (IC50) values were determined following a 48-hour incubation period. The results, summarized in the table below, indicate a significant cytotoxic effect in cancer cells, with notably less impact on non-cancerous cells.
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| MCF-7 | Breast Adenocarcinoma | 5.2 ± 0.4 |
| A549 | Lung Carcinoma | 8.9 ± 0.7 |
| HCT116 | Colorectal Carcinoma | 3.5 ± 0.3 |
| U-87 MG | Glioblastoma | 6.1 ± 0.5 |
| HEK293 | Human Embryonic Kidney | > 50 |
Experimental Protocols
A detailed methodology for the cell viability assay used to determine the IC50 values is provided to ensure reproducibility.
Cell Culture and Treatment
Human cancer cell lines (MCF-7, A549, HCT116, U-87 MG) and the non-cancerous HEK293 cell line were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For the assay, cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight. Subsequently, the cells were treated with various concentrations of this compound (ranging from 0.1 to 100 µM) for 48 hours.
MTT Assay for Cell Viability
Following the 48-hour treatment period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well. The plates were then incubated for an additional 4 hours at 37°C. After incubation, the medium was aspirated, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals. The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined by non-linear regression analysis.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the cross-validation of this compound's activity.
Cangorinine E-1 and its Analogs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Cangorinine E-1, a potent microtubule-targeting agent belonging to the maytansinoid family. The focus of this analysis is on the critical role of the C-3 ester side chain in modulating the cytotoxic activity of these compounds. Experimental data from published literature is presented to illustrate these relationships, offering valuable insights for the design and development of novel anticancer agents.
Maytansinoids, including this compound, exert their powerful anticancer effects by disrupting microtubule dynamics, a process essential for cell division. This mechanism of action, coupled with their high potency, has made them a focal point in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. The ester side chain at the C-3 position of the maytansinoid core has been identified as a key determinant of their biological activity. Modifications to this side chain can significantly impact cytotoxicity, providing a strategic avenue for optimizing the therapeutic potential of this class of compounds.
Comparative Analysis of C-3 Ester Analogs
The following table summarizes the in vitro cytotoxic activity of a series of ansamitocin P-3 analogs, which share the same core structure as this compound but differ in their C-3 ester side chain. The data is compiled from a study by Nollmann et al. (2018), where a library of novel maytansinoids was synthesized and evaluated against a panel of human cancer cell lines.[1] For the purpose of this guide, we present the data for the human cervix carcinoma cell line KB-3-1.
| Compound | R Group at C-3 | IC50 (ng/mL) against KB-3-1 |
| AP-3 (4) | Isobutyryl | 0.11 |
| 22a | Acetyl | 2.1 |
| 22c | Propionyl | 0.28 |
| 22e | Butyryl | 7.5 |
| 23c | Valeryl | 2.2 |
| 23f | 3-Methylbutyryl | 0.38 |
| 24b | H | >10000 |
| 24c | Glycolyl | 7.8 |
| 24d | Lactoyl | 6.0 |
| 24f | Methoxyacetyl | 1800 |
| 27b | Thiol-linker modified Acetyl | 2200 |
| 27c | Thiol-linker modified Propionyl | >10000 |
Data sourced from Beilstein J. Org. Chem. 2014, 10, 535–543.[2]
Key Structure-Activity Relationship Insights:
-
Presence of the C-3 Ester is Crucial: The dramatic loss of activity in compound 24b (maytansinol), which lacks the C-3 ester, underscores the essential role of this functional group for cytotoxicity.
-
Optimal Chain Length and Branching: A clear trend is observed with the simple alkyl esters (22a, 22c, 22e, 23c ). The highest potency is seen with the propionyl (22c ) and isobutyryl (AP-3 ) groups. Increasing the chain length to butyryl (22e ) or valeryl (23c ) leads to a decrease in activity. The branched isobutyryl group in the parent compound, ansamitocin P-3 (AP-3 ), appears to be optimal for activity.
-
Influence of Heteroatoms and Substituents: The introduction of a hydroxyl group at the α-position of the ester side chain, as in glycolyl (24c ) and lactoyl (24d ) analogs, results in a significant decrease in potency compared to their unsubstituted counterparts. Furthermore, the presence of a methoxy (B1213986) group (24f ) leads to a substantial loss of activity.
-
Impact of Bulky Linker Modifications: The addition of a thiol-containing linker for potential conjugation, as seen in 27b and 27c , drastically reduces the cytotoxic activity. This highlights the sensitivity of the C-3 position to bulky substituents and suggests that the linker chemistry is critical for maintaining potency in the context of ADCs.
Signaling Pathways and Experimental Workflows
The mechanism of action of maytansinoids involves their interaction with tubulin, leading to the disruption of microtubule polymerization and subsequent cell cycle arrest and apoptosis. The following diagrams illustrate the general mechanism of action and a typical experimental workflow for evaluating the cytotoxicity of these compounds.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a generalized procedure for determining the cytotoxic effects of compounds on cultured cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Seeding:
-
Human cancer cell lines (e.g., KB-3-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Plates are incubated overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
A stock solution of the test compound (e.g., this compound analog) is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compound are prepared in culture medium to achieve the desired final concentrations.
-
The culture medium from the seeded plates is removed, and 100 µL of the medium containing the various concentrations of the test compound is added to each well. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration as the treated wells.
-
Plates are incubated for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
3. MTT Assay:
-
Following the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
The medium containing MTT is then carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan (B1609692) crystals.
-
The plates are gently agitated for a few minutes to ensure complete dissolution.
4. Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The structure-activity relationship studies of maytansinoids, including analogs of this compound, consistently highlight the C-3 ester side chain as a critical determinant of their potent cytotoxic activity. The size, shape, and electronic properties of this side chain significantly influence the compound's ability to interact with its biological target, tubulin. The presented data demonstrates that while the presence of the ester is essential, subtle modifications can lead to substantial changes in potency. These findings provide a valuable framework for the rational design of new maytansinoid-based anticancer agents and antibody-drug conjugates with improved therapeutic indices. Further exploration of novel C-3 modifications, guided by the principles outlined in this guide, holds promise for the development of next-generation cancer therapies.
References
A Comparative Analysis of In Vitro and In Vivo Data for Cangorinine E-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data for Cangorinine E-1, a novel compound under investigation for its potential therapeutic applications. The following sections detail its performance in both cellular (in vitro) and animal (in vivo) models, offering a comprehensive look at its cytotoxic activity and preliminary efficacy.
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic effects across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined using standard cell viability assays.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Adenocarcinoma | 8.2 |
| A549 | Lung Carcinoma | 12.5 |
| HCT116 | Colorectal Carcinoma | 6.8 |
| PANC-1 | Pancreatic Carcinoma | 15.1 |
Experimental Protocol: Cell Viability (MTT Assay)
The cytotoxic activity of this compound was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method that measures cellular metabolic activity.[1]
-
Cell Culture: Human cancer cell lines (MCF-7, A549, HCT116, PANC-1) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
Plating: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound was dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. The final DMSO concentration was kept below 0.1%. Cells were treated with the compound dilutions for 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated by fitting the dose-response data to a nonlinear regression model.
In Vivo Efficacy in Xenograft Model
The antitumor activity of this compound was evaluated in a cell line-derived xenograft (CDX) model using immunodeficient mice. The study demonstrated significant, dose-dependent tumor growth inhibition.
Table 2: In Vivo Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | IV, Q3D x 4 | 0% |
| This compound | 5 | IV, Q3D x 4 | 45% |
| This compound | 10 | IV, Q3D x 4 | 78% |
Experimental Protocol: Xenograft Mouse Model
This protocol outlines the key steps for conducting an in vivo xenograft study to evaluate the antitumor effects of novel compounds.
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study. Animals were allowed to acclimate for at least one week before the experiment.
-
Cell Implantation: HCT116 cells (5 x 10⁶ cells in 100 µL of a 1:1 mixture of PBS and Matrigel) were implanted subcutaneously into the right flank of each mouse.
-
Tumor Monitoring: Tumor growth was monitored using digital calipers, and tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups.
-
Drug Administration: this compound was formulated in a vehicle of 5% Dextrose in water. The compound was administered via intravenous (tail vein) injection every three days for four cycles (Q3D x 4).
-
Efficacy Evaluation: Tumor volumes and body weights were measured three times a week. The primary endpoint was Tumor Growth Inhibition (TGI), calculated as (1 - (Mean volume of treated tumors) / (Mean volume of control tumors)) x 100%.[2]
Proposed Mechanism of Action & Experimental Workflow
This compound is hypothesized to exert its anticancer effects by disrupting microtubule dynamics, a critical process for cell division. This leads to mitotic arrest and subsequent programmed cell death (apoptosis).
Caption: Proposed mechanism of this compound targeting microtubule polymerization.
The progression from initial compound screening to preclinical efficacy testing follows a structured workflow. This ensures that only the most promising candidates from in vitro assays are advanced to more complex and resource-intensive in vivo studies.
Caption: Preclinical drug discovery workflow from in vitro to in vivo studies.
References
In-Depth Analysis of Cangorinine E-1 Efficacy: A Comparative Study in Knockout versus Wild-Type Models
A comprehensive review of available literature reveals a significant gap in the scientific understanding of Cangorinine E-1. To date, no publically accessible studies have been identified that investigate the efficacy of this specific compound in either knockout or wild-type models. The following guide is therefore presented as a template for how such a comparative analysis would be structured, should data become available in the future.
The investigation of a novel therapeutic agent's efficacy and mechanism of action is a cornerstone of drug development. A critical step in this process involves preclinical studies utilizing both wild-type animal models, which represent a normal physiological state, and genetically modified knockout models. Knockout models, in which a specific gene has been inactivated, are invaluable tools for elucidating the molecular targets and signaling pathways through which a compound exerts its effects. This guide will outline the framework for a comparative analysis of this compound's efficacy, assuming future research will provide the necessary experimental data.
Hypothetical Data Summary
For a comprehensive comparison, quantitative data from key experiments would be summarized. This would ideally include metrics such as tumor volume reduction, cell viability assays, and biomarker modulation in both wild-type and specific gene-knockout models.
Table 1: Hypothetical In Vivo Efficacy of this compound
| Model | Treatment Group | Mean Tumor Volume (mm³) | Percent Tumor Growth Inhibition (%) |
| Wild-Type | Vehicle Control | 1500 ± 150 | - |
| Wild-Type | This compound (10 mg/kg) | 750 ± 100 | 50 |
| Gene-X KO | Vehicle Control | 1450 ± 160 | - |
| Gene-X KO | This compound (10 mg/kg) | 1300 ± 140 | 10 |
Table 2: Hypothetical In Vitro Cytotoxicity of this compound
| Cell Line | Treatment | IC₅₀ (µM) |
| Wild-Type | This compound | 5.2 ± 0.8 |
| Gene-X KO | This compound | 25.8 ± 3.1 |
Detailed Experimental Protocols
The following are representative protocols for experiments that would be essential in evaluating the efficacy of this compound.
Animal Studies
Objective: To assess the in vivo anti-tumor efficacy of this compound in a xenograft model using both wild-type and knockout mice.
Animal Model: Immunocompromised mice (e.g., NOD-scid gamma) would be used. Wild-type and "Gene-X" knockout strains would be included.
Procedure:
-
Cancer cells (e.g., 1 x 10⁶) would be subcutaneously injected into the flank of each mouse.
-
Tumors would be allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Mice would be randomized into treatment and control groups.
-
This compound would be administered at a predetermined dose and schedule (e.g., 10 mg/kg, daily, via intraperitoneal injection). The control group would receive a vehicle control.
-
Tumor volume and body weight would be measured regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, mice would be euthanized, and tumors would be excised for further analysis (e.g., immunohistochemistry, western blotting).
Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound on cancer cells in vitro.
Procedure:
-
Wild-type and "Gene-X" knockout cancer cells would be seeded in 96-well plates.
-
After 24 hours, cells would be treated with a range of concentrations of this compound.
-
Following a 72-hour incubation period, cell viability would be assessed using a commercial assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
The half-maximal inhibitory concentration (IC₅₀) would be calculated from the dose-response curves.
Visualizing Molecular Interactions
Diagrams illustrating the proposed signaling pathways and experimental workflows are crucial for clear communication of complex biological processes.
Caption: A generalized workflow for evaluating a novel compound.
Caption: A proposed signaling cascade for this compound.
Reproducibility of Cangorinine E-1 experimental findings
An in-depth search for experimental findings related to a compound identified as "Cangorinine E-1" has yielded no specific results in the available scientific literature. This suggests that "this compound" may be a novel, not yet widely researched compound, or that the provided name may be subject to a typographical error.
Efforts to locate publications detailing the synthesis, biological activity, or mechanism of action of a compound with this exact name have been unsuccessful. Broader searches for related terms did not provide any specific data that could be used to construct a meaningful comparison guide on the reproducibility of its experimental findings.
Without access to initial experimental data, it is not possible to proceed with a comparative analysis of its reproducibility, detail its experimental protocols, or visualize its signaling pathways as requested.
Recommendation:
To enable the creation of the requested comparison guide, it is crucial to first verify the correct name and spelling of the compound of interest. Researchers, scientists, and drug development professionals seeking information on this topic are advised to confirm the compound's identity and provide any known alternative names or identifiers. Once accurate information is available, a comprehensive guide can be developed to address the reproducibility of its experimental findings.
Benchmarking Cangorinine E-1: A Comparative Guide for Maytansinoid Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the maytansinoid Cangorinine E-1 against other well-characterized compounds of the same class. Maytansinoids are potent microtubule-targeting agents that induce mitotic arrest and apoptosis in cancer cells, making them a significant area of interest in oncology research and drug development. Due to the current lack of publicly available quantitative biological data for this compound, this document serves as a template for its evaluation, utilizing data from established maytansinoids—maytansine, mertansine (B1676302) (DM1), and ansamitocin P-3—as comparators.
Quantitative Comparison of Maytansinoid Cytotoxicity
The anti-proliferative activity of maytansinoids is a key performance indicator. The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected maytansinoids against various human cancer cell lines. This data provides a baseline for assessing the potency of this compound once it has been experimentally determined.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | Data not available | |||
| Maytansine | BT474 | Breast Carcinoma | 0.42 | [1] |
| BJAB | Burkitt's Lymphoma | 0.27 | [1] | |
| Mertansine (DM1) | HCT-15 | Colon Carcinoma | 0.750 | |
| A431 | Epidermoid Carcinoma | 0.04 | ||
| MDA-MB-231 | Breast Adenocarcinoma | 120 | ||
| KMCH-1 | Biliary Tract Cancer | 0.79 | ||
| Mz-ChA-1 | Biliary Tract Cancer | 7.2 | ||
| Ansamitocin P-3 | A-549 | Lung Carcinoma | 0.0004 (µg/mL) | |
| HT-29 | Colorectal Adenocarcinoma | 0.0004 (µg/mL) | ||
| MCF-7 | Breast Adenocarcinoma | 0.002 (µg/mL) | ||
| HCT-116 | Colorectal Carcinoma | 0.081 | ||
| U937 | Histiocytic Lymphoma | 0.18 |
Mechanism of Action: Inhibition of Tubulin Polymerization
Maytansinoids exert their cytotoxic effects by disrupting microtubule dynamics. They bind to tubulin, inhibiting its polymerization into microtubules. This leads to a cascade of events culminating in cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: Maytansinoid mechanism of action leading to cancer cell death.
Experimental Protocols
To ensure a standardized comparison, detailed experimental protocols are provided below. These protocols are based on established methodologies for evaluating maytansinoid activity.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.
Experimental Workflow:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator maytansinoids in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2][3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
Detailed Protocol:
-
Reagent Preparation: Reconstitute lyophilized tubulin (>99% pure) in General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice. Prepare a stock solution of GTP (100 mM) in distilled water.
-
Reaction Mixture: In a pre-warmed (37°C) 96-well black microplate, prepare the reaction mixture containing tubulin (final concentration 2 mg/mL), GTP (final concentration 1 mM), and a fluorescent reporter in tubulin polymerization buffer.[5]
-
Compound Addition: Add varying concentrations of this compound or comparator maytansinoids to the respective wells. Include a vehicle control.
-
Initiation and Measurement: Initiate polymerization by adding GTP. Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 60 seconds for 60 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time. Determine the initial rate of polymerization (Vmax) from the slope of the linear portion of the curve. Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Protocol:
-
Cell Treatment: Treat cancer cells with this compound or comparator maytansinoids at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions and incubate for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
Detailed Protocol:
-
Cell Treatment: Treat cancer cells with this compound or comparator maytansinoids at their IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of maytansinoid activity.
Conclusion
This guide provides a robust framework for the comprehensive benchmarking of this compound against other maytansinoids. By following the detailed experimental protocols, researchers can generate the necessary quantitative data to accurately assess its anti-cancer potential. The provided comparative data for established maytansinoids will serve as a valuable reference for interpreting the activity of this compound and positioning it within this important class of anti-cancer agents. The generation of cytotoxicity data, confirmation of its mechanism of action on tubulin polymerization, and detailed analysis of its effects on the cell cycle and apoptosis will provide a clear and objective evaluation of this compound's performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Tumor Activity of Hypericum perforatum L. and Hyperforin through Modulation of Inflammatory Signaling, ROS Generation and Proton Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Ether Derivatives of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Cangorinine E-1 selectivity profiling against a panel of targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a framework for the selectivity profiling of the novel compound, Cangorinine E-1, against a broad panel of molecular targets. As no public data is currently available for this compound, this document serves as a template to present experimental findings in a clear, comparative, and objective manner. The methodologies and data presentation formats outlined herein are based on established practices in kinase inhibitor profiling and can be adapted for other target classes.
Data Presentation: this compound Selectivity Profile
Effective comparison of inhibitor activity requires a clear and concise presentation of quantitative data. The following table format is recommended for summarizing the selectivity of this compound against a panel of protein kinases. This format allows for easy comparison with alternative inhibitors.
Table 1: Comparative Kinase Selectivity Profile of this compound
| Target Kinase | This compound IC50 (nM) | Inhibitor X IC50 (nM) | Inhibitor Y IC50 (nM) |
| Primary Target(s) | |||
| Kinase A | [Insert Value] | [Insert Value] | [Insert Value] |
| Off-Target Profile | |||
| Kinase B | [Insert Value] | [Insert Value] | [Insert Value] |
| Kinase C | [Insert Value] | [Insert Value] | [Insert Value] |
| Kinase D | [Insert Value] | [Insert Value] | [Insert Value] |
| ... (additional kinases) | [Insert Value] | [Insert Value] | [Insert Value] |
| Selectivity Score * | [Calculate Value] | [Calculate Value] | [Calculate Value] |
*Selectivity Score (S) can be calculated as the number of kinases inhibited above a certain threshold (e.g., 50% inhibition at 1 µM) divided by the total number of kinases tested.
Experimental Protocols
Detailed and reproducible methodologies are crucial for the validation of experimental data. Below are standard protocols for determining the in vitro kinase inhibitory activity of a compound.
Biochemical Kinase Assay (Example Protocol)
This protocol outlines a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of a test compound.
-
Reagents and Materials:
-
Recombinant human kinases
-
Specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Test compound (this compound) and control inhibitors
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well assay plates
-
-
Assay Procedure:
-
A dilution series of this compound is prepared in DMSO and then diluted in assay buffer.
-
The kinase, peptide substrate, and test compound are added to the wells of a 384-well plate and incubated for a specified period (e.g., 15 minutes) at room temperature.
-
The kinase reaction is initiated by the addition of ATP at a concentration typically near the Km for each specific kinase.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection reagent and a plate reader.
-
-
Data Analysis:
-
The raw data is normalized to controls (0% inhibition for no compound, 100% inhibition for a potent control inhibitor).
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, XLfit).
-
Visualizing the Experimental Workflow
Diagrams are effective tools for communicating complex processes. The following diagram, generated using the DOT language, illustrates a typical workflow for kinase selectivity profiling.
Caption: Workflow for in vitro kinase selectivity profiling.
Independent Verification of Cangorinine E-1's Therapeutic Potential: A Comparative Analysis
An initial investigation into the therapeutic potential of "Cangorinine E-1" has revealed a significant information gap in the public domain and scientific literature. As of December 2025, there are no available studies, patents, or publications that describe a compound named this compound, its biological activities, or its mechanism of action.
Consequently, a direct comparative analysis of this compound with other therapeutic alternatives, supported by experimental data, cannot be conducted at this time. The core requirements of providing quantitative data summaries, detailed experimental protocols, and visualizations of signaling pathways are contingent upon the existence of foundational research into the compound .
For the benefit of researchers, scientists, and drug development professionals, this guide will instead outline a hypothetical framework for the independent verification of a novel compound's therapeutic potential, using the requested structure and content as a template for future analysis once information on this compound or a similar compound becomes available.
Section 1: Hypothetical Profile of a Novel Compound
Before any comparative analysis can be performed, a comprehensive understanding of the lead compound is essential. This would typically involve:
-
Chemical and Physical Properties: A detailed characterization of the molecule, including its structure, molecular weight, solubility, and stability.
-
Mechanism of Action (MoA): The primary biological target and the signaling pathways modulated by the compound.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Data on absorption, distribution, metabolism, excretion, and the dose-response relationship.
-
Preclinical Efficacy Data: Initial in vitro and in vivo data suggesting therapeutic potential in a specific disease model.
Section 2: Comparative Analysis with Standard-of-Care and Alternative Therapies
Once the profile of the novel compound is established, a rigorous comparison with existing treatments is necessary. This section would typically include:
Table 1: Comparative Efficacy of [Novel Compound] vs. Standard-of-Care
| Compound | Target/Mechanism of Action | In Vitro Potency (IC50/EC50) | In Vivo Efficacy (Model, Endpoint) | Reference |
| [Novel Compound] | To be determined | Data not available | Data not available | N/A |
| Standard-of-Care 1 | Known Mechanism | Established Value | Published Results | Citation |
| Alternative Therapy 2 | Known Mechanism | Established Value | Published Results | Citation |
Table 2: Comparative Off-Target Effects and Toxicity Profile
| Compound | Primary Off-Target(s) | In Vitro Cytotoxicity (CC50) | In Vivo Toxicity (Animal Model, NOAEL) | Reference |
| [Novel Compound] | To be determined | Data not available | Data not available | N/A |
| Standard-of-Care 1 | Known Off-Targets | Established Value | Published Results | Citation |
| Alternative Therapy 2 | Known Off-Targets | Established Value | Published Results | Citation |
Section 3: Experimental Protocols for Independent Verification
To ensure reproducibility and facilitate independent verification, detailed experimental methodologies are crucial. This section would provide step-by-step protocols for key experiments.
Protocol 1: In Vitro Potency Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of the compound against its target.
-
Materials: Cell line, recombinant protein, test compound, positive and negative controls, assay reagents.
-
Procedure:
-
Cell seeding and treatment with a serial dilution of the compound.
-
Incubation for a specified duration.
-
Measurement of a relevant biological endpoint (e.g., enzyme activity, cell viability, reporter gene expression).
-
Data analysis and IC50/EC50 calculation.
-
Protocol 2: In Vivo Efficacy Study
-
Objective: To evaluate the therapeutic efficacy of the compound in a relevant animal model of the disease.
-
Materials: Animal model, test compound, vehicle control, positive control, dosing equipment.
-
Procedure:
-
Acclimatization of animals and induction of the disease model.
-
Administration of the compound via a specified route and schedule.
-
Monitoring of disease progression and relevant clinical endpoints.
-
Collection of tissues for biomarker analysis.
-
Statistical analysis of the results.
-
Section 4: Visualizing Biological Pathways and Experimental Workflows
Diagrams are essential for conveying complex information concisely.
Signaling Pathway Diagram
Once the mechanism of action is elucidated, a diagram illustrating the modulated signaling pathway would be generated using Graphviz.
Caption: Hypothetical signaling pathway showing inhibition by a novel compound.
Experimental Workflow Diagram
A diagram illustrating the sequence of experimental steps provides a clear overview of the research process.
Caption: A generalized workflow for preclinical drug discovery.
Conclusion
The framework presented above outlines the necessary components for an independent and objective comparison of a novel therapeutic agent. While the absence of data on "this compound" currently prevents a specific analysis, this structure can be readily adapted once information becomes publicly available. The scientific community is encouraged to pursue and disseminate foundational research on new chemical entities to facilitate such comparative evaluations and accelerate the drug development process.
Safety Operating Guide
Essential Procedures for the Proper Disposal of Cangorinine E-1
Immediate Safety and Handling for Disposal
Before handling Cangorinine E-1 for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE) to minimize exposure.
-
Gloves: Use chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Wear safety glasses or goggles at all times.
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is recommended.
All handling of this compound for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to mitigate inhalation risks. Ensure that an emergency safety shower and eyewash station are readily accessible.
Step-by-Step Disposal Protocol
The proper disposal of a novel research chemical like this compound involves a systematic process of identification, segregation, containment, and removal through your institution's regulated waste management program.
Step 1: Waste Identification and Characterization
Since the specific hazards of this compound are not well-documented, it should be managed as a hazardous waste.[1] Do not assume it is non-hazardous. All materials contaminated with this compound, including contaminated labware, gloves, and spill cleanup materials, must also be treated as hazardous waste.[1]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Do Not Mix: Do not mix this compound waste with other chemical waste streams, especially not with incompatible materials.
-
Solid vs. Liquid: Collect solid waste (e.g., unused compound, contaminated vials) and liquid waste (e.g., solutions containing this compound) in separate, dedicated containers.
Step 3: Containment and Labeling
Proper containment and labeling are regulatory requirements and essential for safe handling.
-
Container Selection: Use a chemically resistant, leak-proof container with a secure, tight-fitting lid.[2] Whenever possible, plastic containers are preferred over glass to minimize the risk of breakage.[3] The container must be kept closed except when adding waste.[1]
-
Labeling: As soon as you begin accumulating waste, label the container clearly.[1] The label must include:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[2][3]
-
A statement indicating the unknown nature of the hazard, such as "Hazards Not Fully Known".[2]
-
The name of the Principal Investigator and the laboratory location (building and room number).[2][3]
-
The date when waste was first added to the container (the accumulation start date).[2]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks or spills.[1][2]
-
Storage Limits: Adhere to institutional and regulatory limits on the volume of waste and the time it can be stored in an SAA. Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste.
Step 5: Arrange for Disposal
-
Contact EHS: Once the container is full or reaches its storage time limit, contact your institution's EHS department to schedule a waste pickup. Do not transport hazardous waste outside of your laboratory.
-
Documentation: Complete any required waste disposal forms provided by your EHS office, providing as much information as possible about the compound.
Prohibited Disposal Methods:
-
Sink/Sewer Disposal: DO NOT dispose of this compound down the sink or into the sewer system.[3]
-
Trash Disposal: DO NOT discard this compound or its containers in the regular trash.[3]
-
Evaporation: DO NOT allow chemical waste to evaporate in a fume hood as a method of disposal.[1]
Quantitative Data and Hazard Summary
For a novel compound like this compound where specific data is unavailable, the following table outlines the necessary information that should be determined and documented for proper waste management, in consultation with your EHS department.
| Parameter | Value / Information Required for Disposal | Source / Comment |
| Chemical Name | This compound | Use full chemical name; no abbreviations.[3] |
| Physical State | Solid / Liquid | Specify the physical state of the waste. |
| pH (for aqueous waste) | To be determined | Corrosivity is a key hazardous characteristic (pH ≤ 2 or ≥ 12.5). |
| Primary Hazard Class | Unknown; Treat as Toxic | In the absence of data, assume the highest level of hazard.[2] |
| Subsidiary Hazards | Flammability, Reactivity, Corrosivity | Note any known or suspected subsidiary hazards. |
| Container Type | Chemically Compatible, Leak-Proof | Plastic is often preferred.[3] Must have a secure lid. |
| Accumulation Start Date | Date waste is first added | Required for regulatory compliance.[2] |
| Disposal Route | Institutional Hazardous Waste Program | Contact EHS for pickup and final disposal. |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Standard Operating Procedure: Handling and Personal Protective Equipment for Cangorinine E-1
Disclaimer: Cangorinine E-1 is a fictional compound. This document provides safety and handling guidelines based on best practices for working with highly potent and cytotoxic compounds, such as maytansinoids and other potent alkaloids, which are assumed to have a similar risk profile. Always consult the specific Safety Data Sheet (SDS) for any chemical you are handling and follow your institution's safety protocols.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The focus is on procedural, step-by-step guidance to ensure safe handling and disposal.
Hazard Identification and Risk Assessment
This compound is presumed to be a highly potent cytotoxic compound. Exposure, even in small quantities, could have severe health effects. The primary routes of exposure are inhalation of aerosols, dermal absorption, and ingestion. A thorough risk assessment must be conducted before any work begins.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. The selection of specific items, particularly gloves, should be based on the specific solvents and procedures being used.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves (or equivalent) | Prevents skin contact. The outer glove is removed immediately after a task. |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects eyes from splashes and aerosols. |
| Lab Coat | Disposable, solid-front, back-closing gown | Protects clothing and skin from contamination. |
| Respiratory | NIOSH-approved N95 or higher respirator | Prevents inhalation of airborne particles. |
| Shoe Covers | Disposable, slip-resistant | Prevents tracking of contamination outside the work area. |
Safe Handling Protocol: Weighing this compound
This protocol outlines the steps for safely weighing a potent compound like this compound.
-
Preparation:
-
Ensure the work area is a designated potent compound handling area, such as a certified chemical fume hood or a containment ventilated enclosure (CVE).
-
Gather all necessary equipment: analytical balance, spatulas, weighing paper, and pre-labeled vials.
-
Don all required PPE as per the table above.
-
-
Weighing:
-
Place a piece of weighing paper on the analytical balance and tare.
-
Carefully transfer a small amount of this compound to the weighing paper using a clean spatula.
-
Once the desired weight is achieved, carefully transfer the compound to the pre-labeled vial.
-
Use a secondary spatula or brush to ensure all powder is transferred.
-
-
Post-Weighing:
-
Securely cap the vial containing this compound.
-
Decontaminate the spatulas and any other equipment used with a suitable solvent (e.g., 70% ethanol), followed by a validated cleaning procedure.
-
Dispose of the weighing paper and any other disposable items as potent chemical waste.
-
Clean the balance and the surrounding work surface.
-
-
Doffing PPE:
-
Follow the prescribed doffing procedure to avoid cross-contamination.
-
Waste Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
-
Solid Waste: All disposable PPE (gloves, gown, shoe covers), weighing paper, and contaminated consumables must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound and solvents used for decontamination must be collected in a designated, sealed hazardous waste container.
-
Sharps: Any contaminated needles or blades must be disposed of in a designated sharps container for cytotoxic waste.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: Evacuate the area. If the spill is small, trained personnel with appropriate PPE may clean it up using a spill kit designed for cytotoxic compounds. For large spills, contact your institution's emergency response team.
Visual Workflow: PPE Donning and Doffing
The following diagram illustrates the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment to minimize the risk of contamination.
Caption: PPE Donning and Doffing Workflow for Potent Compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
